molecular formula C27H53BrO2 B15548615 Heptadecan-9-yl 10-bromodecanoate

Heptadecan-9-yl 10-bromodecanoate

Cat. No.: B15548615
M. Wt: 489.6 g/mol
InChI Key: QSLQXFVUJFXENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 10-bromodecanoate is a useful research compound. Its molecular formula is C27H53BrO2 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H53BrO2

Molecular Weight

489.6 g/mol

IUPAC Name

heptadecan-9-yl 10-bromodecanoate

InChI

InChI=1S/C27H53BrO2/c1-3-5-7-9-14-18-22-26(23-19-15-10-8-6-4-2)30-27(29)24-20-16-12-11-13-17-21-25-28/h26H,3-25H2,1-2H3

InChI Key

QSLQXFVUJFXENH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis of Heptadecan-9-yl 10-bromodecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic pathway for Heptadecan-9-yl 10-bromodecanoate, a lipid molecule with potential applications in drug delivery and development. The synthesis is presented as a three-step process, commencing with the preparation of two key precursors, 10-bromodecanoic acid and heptadecan-9-ol, followed by their esterification to yield the final product. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and further investigation.

Overall Synthesis Strategy

The proposed synthesis of this compound is a convergent process, involving the independent synthesis of the carboxylic acid and alcohol moieties, followed by their coupling. This approach allows for the modular construction of the target molecule and facilitates the purification of intermediates.

Synthesis_Workflow cluster_0 Synthesis of 10-Bromodecanoic Acid cluster_1 Synthesis of Heptadecan-9-ol cluster_2 Final Esterification 1,10-Decanediol (B1670011) 1,10-Decanediol 10-Bromo-1-decanol 10-Bromo-1-decanol 1,10-Decanediol->10-Bromo-1-decanol HBr, Toluene (B28343) 10-Bromodecanoic_Acid 10-Bromodecanoic_Acid 10-Bromo-1-decanol->10-Bromodecanoic_Acid CrO3, H2SO4, Acetone (B3395972) Final_Product Heptadecan-9-yl 10-bromodecanoate 10-Bromodecanoic_Acid->Final_Product Ethyl_Formate Ethyl_Formate Heptadecan-9-ol Heptadecan-9-ol Ethyl_Formate->Heptadecan-9-ol Octylmagnesium_Bromide Octylmagnesium_Bromide Octylmagnesium_Bromide->Heptadecan-9-ol Grignard Reaction, THF Heptadecan-9-ol->Final_Product DCC, DMAP, CH2Cl2

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

Synthesis of 10-Bromodecanoic Acid

10-Bromodecanoic acid can be synthesized from 1,10-decanediol in a two-step process involving an initial bromination followed by oxidation.

Step 1: Synthesis of 10-Bromo-1-decanol

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 1,10-decanediol (0.2 mol) is dissolved in toluene (400 mL). To this solution, 48% hydrobromic acid (0.2 mol) is added dropwise with stirring. The reaction mixture is then heated to reflux at 180°C for 24 hours, with continuous removal of water. After cooling to room temperature, the mixture is washed sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: cyclohexane/ethyl acetate (B1210297), 4:1) to afford 10-bromo-1-decanol.[1]

Step 2: Synthesis of 10-Bromodecanoic Acid

To a solution of 10-bromo-1-decanol (0.17 mol) in acetone (130 mL) cooled to -5°C, a chromic acid solution is added slowly. The chromic acid solution is prepared by dissolving chromium trioxide (0.26 mol) in water (25 mL) and concentrated sulfuric acid (0.34 mol) at 0°C. The reaction mixture is stirred at 0°C for 2 hours and then left to stand at room temperature overnight. The mixture is then extracted with diethyl ether (3 x 250 mL), and the combined organic extracts are washed with water (250 mL) and brine (250 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by silica gel column chromatography (eluent: dichloromethane) and recrystallized from petroleum ether to yield 10-bromodecanoic acid as a white solid.[1]

StepProductStarting MaterialReagentsSolventYieldPurityReference
110-Bromo-1-decanol1,10-Decanediol48% HBrToluene92%-[1]
210-Bromodecanoic Acid10-Bromo-1-decanolCrO3, H2SO4Acetone73%White solid, m.p. 36-37 °C[1]
Synthesis of Heptadecan-9-ol

Heptadecan-9-ol is synthesized via a Grignard reaction between ethyl formate (B1220265) and octylmagnesium bromide.

A solution of octylmagnesium bromide is freshly prepared from 1-bromooctane (B94149) (300 mmol) and magnesium turnings (340 mmol) in 150 mL of dry tetrahydrofuran (B95107) (THF). To this Grignard reagent, a solution of ethyl formate (135 mmol) in dry THF (80 mL) is added dropwise. The reaction mixture is stirred overnight at room temperature. The reaction is then quenched by the sequential addition of methanol (B129727) and saturated aqueous ammonium (B1175870) chloride solution. The crude product is extracted with ethyl acetate (3 x volumes). The combined organic fractions are washed with brine and dried over anhydrous magnesium sulfate. After removal of the solvent, the residue is purified by recrystallization from acetonitrile (B52724) to afford heptadecan-9-ol as a white solid.

ProductStarting MaterialsSolventYieldPurityReference
Heptadecan-9-olEthyl formate, 1-Bromooctane, MgTHF89.3%White solid

Final Esterification: Synthesis of this compound

The final product is synthesized via a Steglich esterification of 10-bromodecanoic acid and heptadecan-9-ol, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is known for its mild reaction conditions.[2]

Steglich_Esterification 10-Bromodecanoic_Acid 10-Bromodecanoic_Acid Intermediate O-Acylisourea Intermediate 10-Bromodecanoic_Acid->Intermediate + Heptadecan-9-ol Heptadecan-9-ol DCC DCC DCC->Intermediate DMAP DMAP (cat.) Final_Product Heptadecan-9-yl 10-bromodecanoate Intermediate->Final_Product + Heptadecan-9-ol (DMAP catalyzed) DCU Dicyclohexylurea (by-product) Intermediate->DCU

Caption: Mechanism of the Steglich esterification.

Experimental Protocol

To a solution of heptadecan-9-ol (1.0 equiv), 10-bromodecanoic acid (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0°C, DCC (1.2 equiv) is added. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed sequentially with 0.5 N HCl and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[3]

Quantitative Data

Yields for Steglich esterifications are typically high, often exceeding 80%, but will be dependent on the specific substrates and reaction conditions.

ProductStarting MaterialsReagentsSolventExpected YieldReference
This compound10-Bromodecanoic Acid, Heptadecan-9-olDCC, DMAPCH₂Cl₂>80% (estimated)[2][3]

Conclusion

This technical guide outlines a feasible and well-documented synthetic route for this compound. The described protocols for the synthesis of the precursors and the final esterification step are based on established and reliable chemical transformations. The provided quantitative data and workflow diagrams are intended to aid researchers in the successful synthesis and further investigation of this compound for various applications in drug development and materials science. It is recommended that all experimental procedures be carried out by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

References

Heptadecan-9-yl 10-bromodecanoate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical properties of Heptadecan-9-yl 10-bromodecanoate, a compound of interest in various research and development applications. The focus of this guide is to present its core molecular characteristics, specifically its molecular formula and weight.

Core Molecular Data

The fundamental chemical attributes of this compound are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical interpretations.

ParameterValueReference
Molecular Formula C27H53BrO2[1]
Molecular Weight 489.61 g/mol [1]
CAS Number 2761458-99-3[1]
Experimental Protocols

The determination of the molecular formula and weight is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak will correspond to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any fragmentation patterns, which can further elucidate the structure of the molecule.

Elemental Analysis Protocol:

  • Combustion: A precisely weighed sample of the compound is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation: The combustion products (CO2, H2O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

  • Detection: The amount of each gas is quantified using a thermal conductivity detector or other suitable detectors.

  • Calculation: From the masses of the combustion products, the percentage composition of each element (carbon, hydrogen, oxygen) in the original sample is calculated. The percentage of bromine is often determined by other methods such as titration. This elemental composition is then used to determine the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, gives the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the key molecular properties of a chemical compound like this compound.

molecular_characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of Heptadecan-9-yl 10-bromodecanoate purification Purification (e.g., Chromatography) synthesis->purification mass_spec Mass Spectrometry purification->mass_spec elemental_analysis Elemental Analysis purification->elemental_analysis mol_weight Molecular Weight (489.61 g/mol) mass_spec->mol_weight mol_formula Molecular Formula (C27H53BrO2) elemental_analysis->mol_formula mol_weight->mol_formula

Caption: Workflow for determining molecular properties.

References

An In-depth Technical Guide to Heptadecan-9-yl 10-bromodecanoate: A Key Intermediate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2761458-99-3 Chemical Formula: C₂₇H₅₃BrO₂ Molecular Weight: 489.62 g/mol IUPAC Name: heptadecan-9-yl 10-bromodecanoate

This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate in the synthesis of novel lipids for advanced drug delivery systems. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, a plausible synthesis pathway with experimental protocols for its precursors, and its significant role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA vaccines.

Chemical and Physical Properties

This compound is a long-chain branched alkyl bromo-ester. While specific experimental data for this compound is not widely published, its physical and chemical characteristics can be inferred from its structure and data available from chemical suppliers.

PropertyValue
Appearance Assumed to be a liquid at room temperature
Molecular Formula C₂₇H₅₃BrO₂
Molecular Weight 489.62 g/mol
IUPAC Name This compound
CAS Number 2761458-99-3
Solubility Expected to be soluble in organic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Storage Conditions Recommended storage at -20°C for long-term stability.

Synthesis Workflow

This compound is synthesized through the esterification of Heptadecan-9-ol and 10-bromodecanoic acid. The overall synthesis can be visualized as a two-step process starting from commercially available precursors.

G cluster_precursors Precursor Synthesis cluster_esterification Esterification cluster_application Application 1-bromooctane (B94149) 1-bromooctane Heptadecan-9-ol Heptadecan-9-ol 1-bromooctane->Heptadecan-9-ol Grignard Reaction ethyl formate (B1220265) ethyl formate ethyl formate->Heptadecan-9-ol Grignard Reaction 1,10-decanediol (B1670011) 1,10-decanediol 10-bromodecanoic acid 10-bromodecanoic acid 1,10-decanediol->10-bromodecanoic acid Bromination & Oxidation This compound This compound Heptadecan-9-ol->this compound Acid-catalyzed esterification 10-bromodecanoic acid->this compound Acid-catalyzed esterification Ionizable Lipid Ionizable Lipid This compound->Ionizable Lipid Amination Lipid Nanoparticle Lipid Nanoparticle Ionizable Lipid->Lipid Nanoparticle Formulation

Caption: Synthesis workflow for this compound and its application.

Experimental Protocols for Precursor Synthesis

Detailed experimental protocols for the synthesis of the necessary precursors, Heptadecan-9-ol and 10-bromodecanoic acid, are provided below, based on published literature.

2.1.1. Synthesis of Heptadecan-9-ol

This protocol describes the synthesis of Heptadecan-9-ol via a Grignard reaction between octylmagnesium bromide and ethyl formate.

Materials:

Procedure:

  • Prepare a Grignard reagent by reacting 1-bromooctane (58 g, 300 mmol) with magnesium (8.15 g, 340 mmol) in 150 mL of dry THF.

  • Add a solution of ethyl formate (10 g, 135 mmol) in dry THF (80 mL) dropwise to the freshly prepared Grignard reagent.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the sequential addition of methanol and saturated aqueous ammonium chloride.

  • Extract the crude product with ethyl acetate (3x).

  • Combine the organic fractions, wash with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from acetonitrile to yield Heptadecan-9-ol as a white solid.

2.1.2. Synthesis of 10-bromodecanoic acid

This protocol details the synthesis of 10-bromodecanoic acid from 1,10-decanediol through bromination and subsequent oxidation.

Materials:

  • 1,10-decanediol

  • 48% Hydrobromic acid (HBr)

  • Toluene (B28343)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Acetone (B3395972)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • Bromination: Reflux a mixture of 1,10-decanediol (34.8 g, 0.2 mol) and 48% hydrobromic acid (22.6 mL, 0.2 mol) in toluene (400 mL) for 24 hours using a Dean-Stark apparatus.

  • Cool the reaction mixture to room temperature and wash sequentially with 6N NaOH, 10% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 10-bromo-1-decanol.

  • Oxidation: Dissolve the 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) and cool to -5°C.

  • Slowly add a chromic acid solution (prepared from 25.7 g CrO₃, 25 mL water, and 22.5 mL concentrated H₂SO₄) to the acetone solution at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours, then leave it at room temperature overnight.

  • Extract the product with diethyl ether (3x), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by silica (B1680970) gel column chromatography followed by recrystallization from petroleum ether to yield 10-bromodecanoic acid as a white solid.

Proposed Protocol for Esterification

The final step is the esterification of Heptadecan-9-ol with 10-bromodecanoic acid. A standard acid-catalyzed esterification, such as a Fischer-Speier esterification, is a plausible method.

Materials:

  • Heptadecan-9-ol

  • 10-bromodecanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene or another suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve equimolar amounts of Heptadecan-9-ol and 10-bromodecanoic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography.

Role in Drug Delivery: Synthesis of Ionizable Lipids for LNPs

This compound serves as a critical building block for the synthesis of ionizable lipids, which are essential components of lipid nanoparticles (LNPs). The bromo- functionality of this molecule allows for nucleophilic substitution with various amine-containing head groups, leading to the formation of a diverse library of cationic lipids.

These ionizable lipids are amphiphilic molecules with a protonatable amine head group and a hydrophobic tail. At a low pH (e.g., during LNP formulation), the amine group is protonated, facilitating the encapsulation of negatively charged nucleic acids like mRNA. At physiological pH, the lipid is neutral, reducing toxicity and promoting stability in circulation. The branched nature of the heptadecan-9-yl tail can influence the packing of the lipids within the LNP, potentially enhancing endosomal escape and the release of the therapeutic payload into the cytoplasm.

G Heptadecan-9-yl\n10-bromodecanoate Heptadecan-9-yl 10-bromodecanoate Ionizable Lipid Ionizable Lipid Heptadecan-9-yl\n10-bromodecanoate->Ionizable Lipid Nucleophilic Substitution Amine Headgroup Amine Headgroup Amine Headgroup->Ionizable Lipid LNP Formulation\n(Microfluidics) LNP Formulation (Microfluidics) Ionizable Lipid->LNP Formulation\n(Microfluidics) mRNA mRNA mRNA->LNP Formulation\n(Microfluidics) Helper Lipids\n(Phospholipid, Cholesterol, PEG-lipid) Helper Lipids (Phospholipid, Cholesterol, PEG-lipid) Helper Lipids\n(Phospholipid, Cholesterol, PEG-lipid)->LNP Formulation\n(Microfluidics) mRNA-LNP mRNA-LNP LNP Formulation\n(Microfluidics)->mRNA-LNP

Caption: Role of this compound in LNP formation.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of advanced drug delivery. Its structure is well-suited for the creation of novel ionizable lipids, which are fundamental to the success of lipid nanoparticle-based therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, offering a valuable resource for researchers and developers in the pharmaceutical and biotechnology industries. Further research into the specific properties and applications of lipids derived from this intermediate will likely contribute to the development of next-generation drug delivery platforms.

The Enigmatic Role of Heptadecan-9-yl 10-bromodecanoate as a Lipid Synthesis Intermediate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-yl 10-bromodecanoate is a synthetic brominated fatty acid ester that has been identified as an intermediate in the synthesis of more complex lipid molecules.[1][2] While its direct involvement in natural biological lipid synthesis pathways has not been documented in publicly available research, its structure suggests a potential role as a versatile building block for the chemical synthesis of novel lipids for research and therapeutic applications. This technical guide will provide an overview of the available information on this compound and the broader context of brominated fatty acids in lipid metabolism, while highlighting the current gaps in knowledge.

Chemical Profile and Synthetic Potential

This compound is an ester formed from heptadecan-9-ol and 10-bromodecanoic acid. The presence of a bromine atom on the fatty acid chain provides a reactive handle for further chemical modifications, making it a valuable precursor for the synthesis of a variety of lipid derivatives.

The general structure allows for its use in creating customized lipids with specific properties, potentially for applications in drug delivery systems like lipid nanoparticles (LNPs). The modification of lipids is a crucial aspect of optimizing the efficacy and safety of such delivery platforms.

Context from Related Brominated Lipids

While specific studies on this compound are lacking, research on other brominated lipids can offer some insights into how such molecules might interact with biological systems. Studies on brominated flame retardants, which are structurally different but also contain bromine, have shown that they can impact lipid metabolism. For instance, some brominated flame retardants have been observed to increase lipid accumulation in hepatocytes and pre-adipocytes in vitro.

It is crucial to note that these findings on brominated flame retardants cannot be directly extrapolated to this compound, as the biological effects of a compound are highly dependent on its specific chemical structure.

Potential Research Applications

The primary role of this compound appears to be in a laboratory setting as a synthetic intermediate. Its utility may lie in the following areas:

  • Custom Lipid Synthesis: Researchers can utilize the bromo-functional group to introduce various functionalities to the lipid tail, enabling the creation of novel phospholipids, triglycerides, or other complex lipids with tailored properties.

  • Development of Lipid Nanoparticles (LNPs): The synthesis of novel ionizable or cationic lipids is a key area of research for improving mRNA vaccine and gene therapy delivery. This compound could serve as a starting material for generating new lipid components for LNP formulations.

  • Probing Lipid-Protein Interactions: Synthetic lipid analogues are often used to study the interactions between lipids and proteins within cellular membranes.

Future Directions and Knowledge Gaps

The role of this compound as a lipid synthesis intermediate is currently defined by its utility in chemical synthesis. There is no available evidence to suggest it is a naturally occurring intermediate in any known metabolic pathway.

Future research could explore the following:

  • Synthesis and Characterization of Novel Lipids: Utilizing this compound to generate a library of novel lipids and characterizing their physicochemical properties.

  • Biological Evaluation: Assessing the biological activity of the synthesized lipids, including their effects on cell viability, membrane properties, and interaction with lipid metabolic enzymes.

  • Drug Delivery Applications: Investigating the potential of these novel lipids as components of drug delivery systems.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate for the creation of novel lipid molecules for research and pharmaceutical development. At present, its role is confined to the realm of chemical synthesis, with no documented function as an intermediate in biological lipid metabolism. Further research is required to fully elucidate the potential applications of this and other brominated fatty acid esters in the fields of lipid science and drug delivery.

Visualizing Synthetic Utility

To illustrate the potential synthetic workflow where this compound could be utilized, the following diagram outlines a generalized process for creating a functionalized lipid.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_modification Functionalization cluster_final Final Product A Heptadecan-9-ol C Heptadecan-9-yl 10-bromodecanoate A->C Esterification B 10-bromodecanoic acid B->C E Substitution Reaction C->E Reactant D Functional Group (X) D->E Reactant F Functionalized Lipid E->F Product

Caption: A generalized workflow for the synthesis of a functionalized lipid using this compound as a key intermediate.

References

An In-Depth Technical Guide to Heptadecan-9-yl 10-bromodecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 10-bromodecanoate is a lipid molecule of significant interest in the field of advanced drug delivery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The unique structure of this molecule, featuring a branched alkyl chain and a terminal bromine atom, makes it a valuable component for designing sophisticated delivery systems. This document aims to serve as a foundational resource for researchers and professionals in pharmaceutical sciences and drug development.

Introduction

This compound (CAS No. 2761458-99-3) is a long-chain, branched-chain fatty acid ester. Its molecular structure combines heptadecan-9-ol, a secondary alcohol with two alkyl tails, and 10-bromodecanoic acid, a fatty acid functionalized with a terminal bromine atom. This distinctive architecture imparts amphipathic properties and chemical reactivity that are highly desirable in the construction of lipid-based drug delivery vehicles.

The presence of the heptadecan-9-yl group, a lipid with two non-polar tails, is significant for its role in forming the lipid bilayer of nanoparticles. Such branched lipids can influence the fluidity and stability of these structures. The 10-bromodecanoate moiety provides a reactive handle; the terminal bromine is a good leaving group, allowing for further chemical modification or conjugation to other molecules of interest. This dual functionality positions this compound as a key building block in the development of next-generation lipid nanoparticles for the delivery of nucleic acids (like mRNA and siRNA), small molecule drugs, and other therapeutic agents.

Physicochemical Properties

The properties of this compound have been primarily determined through computational methods. A summary of these properties is presented in Table 1. As of the latest literature review, experimental data for properties such as melting and boiling points are not widely published.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₅₃BrO₂PubChem
Molecular Weight 489.61 g/mol PubChem
CAS Number 2761458-99-3ChemicalBook[1]
IUPAC Name This compoundPubChem
Topological Polar Surface Area 26.3 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 23PubChem

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of heptadecan-9-ol with an activated form of 10-bromodecanoic acid, such as 10-bromodecanoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.

Proposed Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 10-bromodecanoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the esterification reaction with heptadecan-9-ol.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 10-Bromodecanoic Acid C 10-Bromodecanoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent F Heptadecan-9-yl 10-bromodecanoate C->F Reaction C->F D Heptadecan-9-ol D->F Reactant E Pyridine (B92270) (Base) E->F Catalyst

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard organic synthesis techniques for ester formation from secondary alcohols and acyl chlorides.

Materials:

  • 10-Bromodecanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Heptadecan-9-ol (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for elution

Procedure:

Step 1: Synthesis of 10-Bromodecanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10-bromodecanoic acid in a minimal amount of anhydrous dichloromethane.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 10-bromodecanoyl chloride is typically used in the next step without further purification.

Step 2: Esterification to form this compound

  • Dissolve heptadecan-9-ol in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add the crude 10-bromodecanoyl chloride (dissolved in a small amount of anhydrous DCM) to the alcohol solution dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the methine proton of the ester group (CH-O-C=O) as a triplet of triplets, methylene (B1212753) protons adjacent to the bromine (CH₂-Br) as a triplet, and methylene protons adjacent to the carbonyl group (CH₂-C=O) as a triplet. The long alkyl chains will show a large multiplet in the aliphatic region.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbon attached to the bromine, the carbon of the secondary alcohol attached to the oxygen, and a series of signals for the methylene carbons of the alkyl chains.

  • FT-IR: Look for a strong absorption band corresponding to the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₂₇H₅₃BrO₂.

Applications in Drug Delivery and Development

The structural features of this compound make it a promising candidate for use as a lipid excipient in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs).

Role in Lipid Nanoparticle (LNP) Formulations

LNPs are advanced drug delivery systems that have gained significant attention, especially with the success of mRNA-based COVID-19 vaccines. These nanoparticles are typically composed of four main lipid components: a cationic or ionizable lipid, a helper lipid (e.g., a phospholipid), cholesterol, and a PEGylated lipid.

This compound can function as a novel helper lipid or as a foundational component that can be further modified. Its branched structure can disrupt the tight packing of the lipid bilayer, potentially increasing the fluidity and fusogenicity of the LNP, which can enhance the endosomal escape and cytoplasmic delivery of the payload.

The terminal bromine atom provides a site for post-formulation modification. For instance, it can be used to attach targeting ligands (e.g., antibodies, peptides, or small molecules) to the surface of the LNP, enabling targeted delivery to specific cells or tissues. This is a critical aspect of developing precision medicines.

Potential Signaling Pathway Involvement

While this compound itself is not expected to have direct pharmacological activity, its role in drug delivery means it is a key component in systems that modulate cellular signaling pathways. For example, if used in an LNP to deliver a siRNA targeting an oncogene, the lipid nanoparticle facilitates the entry of the siRNA into the cell, leading to the silencing of the target gene and the subsequent downstream effects on cancer cell proliferation and survival pathways.

Signaling_Pathway cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Target Cell LNP LNP containing This compound and Therapeutic Payload (e.g., siRNA) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape 2. Release Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm RISC RISC Loading Cytoplasm->RISC 3. Payload Activation mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Protein_Inhibition Inhibition of Protein Translation mRNA_Cleavage->Protein_Inhibition 4. Target Silencing Cellular_Response Therapeutic Cellular Response (e.g., Apoptosis) Protein_Inhibition->Cellular_Response 5. Effect

Caption: LNP-mediated delivery and downstream cellular effects.

Conclusion

This compound is a specialized lipid molecule with significant potential in the field of drug delivery. Its unique branched structure and reactive terminal group make it a versatile tool for the design and synthesis of advanced lipid nanoparticle formulations. While experimental data on this compound is still emerging, its constituent parts and the general class of molecules to which it belongs are well-established in the context of pharmaceutical sciences. This guide provides a foundational understanding of its properties, a plausible and detailed synthesis protocol, and a clear rationale for its application in the development of novel therapeutics. Further research into this and similar lipid structures will undoubtedly contribute to the advancement of targeted drug delivery and personalized medicine.

References

An In-depth Technical Guide on Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 10-bromodecanoate is a lipidic compound with potential applications in the formulation of lipid nanoparticles (LNPs) for drug delivery systems. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a theoretical framework to guide researchers in its synthesis and evaluation. The methodologies for preparing the necessary precursors, 10-bromodecanoic acid and heptadecan-9-ol, are detailed, followed by a proposed esterification procedure. Furthermore, this guide includes predicted physicochemical properties and expected analytical signatures for the characterization of the final product.

Introduction

Long-chain esters, particularly those incorporating functional handles such as a terminal bromide, are of significant interest in the field of drug delivery. The unique architecture of this compound, featuring a secondary long-chain alcohol and a brominated fatty acid, suggests its utility as a component in the design of sophisticated lipid-based delivery vehicles. The secondary alcohol moiety may influence the packing and fluidity of lipid bilayers, while the terminal bromide on the acyl chain offers a site for further chemical modification, enabling the attachment of targeting ligands, polymers, or other functional groups.

This whitepaper serves as a foundational resource for researchers and professionals in drug development by consolidating the necessary chemical data and protocols to synthesize and characterize this compound.

Physicochemical Properties

Table 1: Properties of Precursors

Property10-Bromodecanoic AcidHeptadecan-9-ol
CAS Number 50530-12-6[1]624-08-8[2]
Molecular Formula C₁₀H₁₉BrO₂[1]C₁₇H₃₆O[2]
Molecular Weight 251.16 g/mol [1]256.47 g/mol
Melting Point 38-41 °C[1][3]Not available (waxy solid)[4]
Boiling Point 339.2 °C at 760 mmHg[1]Not available
Appearance White to light green solid[1]White solid[5]

Table 2: Predicted Properties of this compound

PropertyPredicted ValueSource
CAS Number 2761458-99-3[6]
Molecular Formula C₂₇H₅₃BrO₂PubChem Isomer Data[7]
Molecular Weight 489.6 g/mol PubChem Isomer Data[7]
XLogP3-AA 11.8PubChem Isomer Data[7]
Topological Polar Surface Area 26.3 ŲPubChem Isomer Data[7]
Physical State Waxy solid or viscous liquidInference

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-stage process involving the synthesis of the precursors followed by their esterification.

G cluster_0 Precursor Synthesis cluster_0_1 10-Bromodecanoic Acid Synthesis cluster_0_2 Heptadecan-9-ol Synthesis cluster_1 Final Product Synthesis 1,10-Decanediol (B1670011) 1,10-Decanediol 10-Bromo-1-decanol 10-Bromo-1-decanol 1,10-Decanediol->10-Bromo-1-decanol HBr, Toluene (B28343) 10-Bromodecanoic_Acid 10-Bromodecanoic Acid 10-Bromo-1-decanol->10-Bromodecanoic_Acid CrO₃, H₂SO₄, Acetone (B3395972) Final_Esterification Fischer Esterification 10-Bromodecanoic_Acid->Final_Esterification 1-Bromooctane (B94149) 1-Bromooctane Octylmagnesium_Bromide Octylmagnesium Bromide 1-Bromooctane->Octylmagnesium_Bromide Mg, THF Ethyl_Formate Ethyl Formate (B1220265) Heptadecan-9-ol Heptadecan-9-ol Ethyl_Formate->Heptadecan-9-ol Octylmagnesium_Bromide->Heptadecan-9-ol Heptadecan-9-ol->Final_Esterification Heptadecan-9-yl_10-bromodecanoate This compound Final_Esterification->Heptadecan-9-yl_10-bromodecanoate Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic pathway for this compound.

Protocol based on the oxidation of 10-bromo-1-decanol. [8]

  • Synthesis of 10-bromo-1-decanol: 1,10-decanediol (0.2 mol) is dissolved in toluene (400 mL). 48% hydrobromic acid (0.2 mol) is added dropwise with stirring. The mixture is refluxed for 24 hours using a Dean-Stark trap. After cooling, the organic layer is washed sequentially with 6N NaOH, 10% HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, concentrated, and purified by silica (B1680970) gel column chromatography to yield 10-bromo-1-decanol.[8]

  • Oxidation to 10-Bromodecanoic Acid: 10-bromo-1-decanol (0.17 mol) is dissolved in acetone (130 mL) and cooled to -5 °C. A solution of chromic acid, prepared from chromium trioxide (0.26 mol), water (25 mL), and concentrated sulfuric acid (0.34 mol), is added slowly. The mixture is stirred at 0 °C for 2 hours and then left overnight at room temperature. The resulting mixture is worked up to isolate the crude 10-bromodecanoic acid, which is then purified by recrystallization from petroleum ether.[8]

Protocol based on the Grignard reaction of octylmagnesium bromide with ethyl formate. [5]

  • Preparation of Grignard Reagent: A solution of octylmagnesium bromide is prepared from 1-bromooctane (300 mmol) and magnesium turnings (340 mmol) in dry tetrahydrofuran (B95107) (THF, 150 mL).[5]

  • Reaction with Ethyl Formate: A solution of ethyl formate (135 mmol) in dry THF (80 mL) is added dropwise to the freshly prepared Grignard reagent. The reaction mixture is stirred overnight at room temperature.[5]

  • Work-up and Purification: The reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over magnesium sulfate. After solvent removal, the crude product is purified by recrystallization from acetonitrile (B52724) to afford heptadecan-9-ol as a white solid.[5]

Proposed Fischer Esterification Protocol. [9][10]

  • Reaction Setup: In a round-bottom flask, combine 10-bromodecanoic acid (1 equivalent), heptadecan-9-ol (1.2 equivalents), and a suitable solvent such as toluene. Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography on silica gel.

G Crude_Ester Crude Ester Column_Chromatography Silica Gel Column Chromatography Crude_Ester->Column_Chromatography Pure_Fractions Collection of Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Final_Product Purified Heptadecan-9-yl 10-bromodecanoate Solvent_Removal->Final_Product

Caption: Purification workflow for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Terminal -CH₃ (both chains)~0.88Triplet
Methylene chain (-(CH₂)n-)~1.2-1.4Multiplet
β-Methylene to carbonyl (-CH₂-CH₂-COO-)~1.65Multiplet
α-Methylene to carbonyl (-CH₂-COO-)~2.3Triplet
Methylene adjacent to bromine (-CH₂-Br)~3.4Triplet
Methine of secondary alcohol (-CH(O)-)~4.8-5.0Multiplet

Note: These are predicted values based on analogous long-chain esters and may vary slightly.[11][12]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon around 173 ppm. The carbon attached to the bromine should appear around 34 ppm, and the methine carbon of the ester linkage is expected in the range of 70-75 ppm.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be followed. Based on the precursors, the compound may cause skin and eye irritation.[13] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13] For detailed safety information on the precursors, refer to their respective SDS.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of this compound. The detailed protocols for the synthesis of its precursors and the proposed esterification reaction offer a clear path for its preparation. The predicted analytical data will aid researchers in confirming the identity and purity of the final product. The information presented herein is intended to facilitate the exploration of this promising molecule in the context of advanced drug delivery systems and other applications in materials science.

References

Synthesis of Heptadecan-9-yl 10-bromodecanoate: A Technical Guide to Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Heptadecan-9-yl 10-bromodecanoate, a key intermediate in the development of novel lipid-based therapeutics and drug delivery systems. The synthesis is dissected into a convergent two-component strategy, focusing on the preparation of the requisite starting materials: 10-bromodecanoic acid and heptadecan-9-ol . This document furnishes detailed experimental protocols, presents quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic pathways to facilitate a clear understanding of the chemical transformations involved. The methodologies described are collated from established synthetic procedures, offering a robust foundation for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound (CAS No. 2761458-99-3) is a specialized lipid molecule increasingly utilized as an intermediate in the synthesis of complex lipids and functionalized biomaterials.[1][2] Its structure, comprising a C17 secondary alcohol esterified with a C10 bromo-functionalized fatty acid, makes it a versatile building block for lipid nanoparticles and other drug delivery vehicles.[3] The synthesis of this target molecule is most efficiently achieved through the esterification of 10-bromodecanoic acid and heptadecan-9-ol. This guide details the preparation of these two key precursors.

Synthetic Strategy

The synthesis of this compound is predicated on a convergent approach, wherein the two primary fragments, an alcohol and a carboxylic acid, are prepared separately and then combined in a final esterification step.

G cluster_0 Synthesis of 10-Bromodecanoic Acid cluster_1 Synthesis of Heptadecan-9-ol cluster_2 Final Esterification 1,10-Decanediol (B1670011) 1,10-Decanediol 10-Bromo-1-decanol 10-Bromo-1-decanol 1,10-Decanediol->10-Bromo-1-decanol HBr, Toluene (B28343) 10-Bromodecanoic Acid 10-Bromodecanoic Acid 10-Bromo-1-decanol->10-Bromodecanoic Acid CrO3, H2SO4, Acetone (B3395972) Target Heptadecan-9-yl 10-bromodecanoate 10-Bromodecanoic Acid->Target Esterification 1-Bromooctane (B94149) 1-Bromooctane Octylmagnesium Bromide Octylmagnesium Bromide 1-Bromooctane->Octylmagnesium Bromide Mg, THF Heptadecan-9-ol Heptadecan-9-ol Octylmagnesium Bromide->Heptadecan-9-ol Ethyl Formate (B1220265) Ethyl Formate Ethyl Formate->Heptadecan-9-ol Heptadecan-9-ol->Target

Figure 1: Convergent synthetic pathway for this compound.

Synthesis of 10-Bromodecanoic Acid

10-Bromodecanoic acid can be prepared via a two-step process commencing from 1,10-decanediol, or through a one-step synthesis from 10-hydroxydecanoic acid.[4][5] The former, involving selective monobromination followed by oxidation, is detailed below.

Experimental Protocol

Step 1: Synthesis of 10-Bromo-1-decanol

  • To a solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL), 48% hydrobromic acid (22.6 mL, 0.2 mol) is added dropwise with stirring.[4]

  • The mixture is refluxed at 180°C for 24 hours using a Dean-Stark apparatus to remove water.[4]

  • After cooling to room temperature, the reaction mixture is washed sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).[4]

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[6]

  • The crude product is purified by silica (B1680970) gel column chromatography (cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol as a colorless liquid.[6]

Step 2: Oxidation to 10-Bromodecanoic Acid

  • A solution of chromic acid is prepared by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and concentrated sulfuric acid (22.5 mL, 0.34 mol) at 0°C.[4]

  • This chromic acid solution is added slowly to a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) at -5°C.[4][6]

  • The reaction mixture is stirred at 0°C for 2 hours and then left to stand at room temperature overnight.[6]

  • The mixture is extracted with diethyl ether (3 x 250 mL). The combined organic extracts are washed with water (250 mL) and brine (250 mL), dried over anhydrous sodium sulfate, and concentrated.[4]

  • The residue is purified by recrystallization from petroleum ether to afford 10-bromodecanoic acid as a white solid.[4]

Quantitative Data
Parameter10-Bromo-1-decanol10-Bromodecanoic AcidReference(s)
Yield 92%73%[4][6]
Melting Point N/A (liquid)36-41°C[4][7]
Molecular Formula C₁₀H₂₁BrOC₁₀H₁₉BrO₂[7]
Molecular Weight 237.18 g/mol 251.16 g/mol [7]

Synthesis of Heptadecan-9-ol

Heptadecan-9-ol is synthesized via a Grignard reaction between octylmagnesium bromide and ethyl formate.[8]

Experimental Protocol
  • Octylmagnesium bromide is prepared by reacting 1-bromooctane (58 g, 300 mmol) with magnesium turnings (8.15 g, 340 mmol) in 150 mL of dry tetrahydrofuran (B95107) (THF).[8]

  • A solution of ethyl formate (10 g, 135 mmol) in dry THF (80 mL) is added dropwise to the freshly prepared Grignard reagent.[8]

  • The reaction mixture is stirred overnight at room temperature.[8]

  • The reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride.[8]

  • The crude product is extracted three times with ethyl acetate. The combined organic fractions are washed with brine and dried over magnesium sulfate.[8]

  • After removal of the solvent, the residue is purified by recrystallization from acetonitrile (B52724) to afford heptadecan-9-ol as a white solid.[8]

Quantitative Data

| Parameter | Heptadecan-9-ol | Reference(s) | | :--- | :--- | | Yield | 89.3% |[8] | | Molecular Formula | C₁₇H₃₆O |[9] | | Molecular Weight | 256.47 g/mol |[9] | | Purity | >95.0% (GC) |[10] |

Proposed Final Esterification

The final step in the synthesis is the esterification of 10-bromodecanoic acid with heptadecan-9-ol. A standard Fischer esterification or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

G reagents 10-Bromodecanoic Acid Heptadecan-9-ol Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) Solvent (e.g., Toluene or Dichloromethane) process Reaction Reflux or Stir at RT Aqueous Workup Purification (Chromatography) reagents->process Combine & React product { this compound} process->product Isolate

Figure 2: General workflow for the esterification of 10-bromodecanoic acid and heptadecan-9-ol.
General Protocol (Fischer Esterification)

  • Equimolar amounts of 10-bromodecanoic acid and heptadecan-9-ol are dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the mixture is cooled, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt, and concentrated.

  • The crude product is purified by column chromatography to yield the final product.

Conclusion

This guide outlines robust and high-yielding synthetic routes to the key starting materials, 10-bromodecanoic acid and heptadecan-9-ol, required for the preparation of this compound. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex lipids for applications in drug delivery and development. The convergent strategy ensures an efficient and scalable production of the target molecule, facilitating further research and development in this critical area of medicinal chemistry.

References

Heptadecan-9-yl 10-bromodecanoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with Heptadecan-9-yl 10-bromodecanoate.

Introduction

This compound (CAS No. 2761458-99-3) is a lipid molecule intermediate with applications in the synthesis of various lipid-based compounds, including those used in drug delivery systems like lipid nanoparticles.[1] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available safety data, recommended handling protocols, and general experimental methodologies for assessing the safety profile of this and similar compounds.

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, it is crucial to note that the absence of a formal hazard classification does not imply that the substance is entirely benign. Due to the limited toxicological data, this compound should be handled with the care afforded to all new or uncharacterized chemical entities. The presence of a bromine atom in the molecule suggests a need for caution, as organobromine compounds can possess irritant or other hazardous properties.

GHS Information

The following table summarizes the available GHS classification information.

Parameter Information Reference
GHS Classification Not classified as a hazard[2]
Pictograms No data available
Signal Word No data available
Hazard Statements No data available
Precautionary Statements No data available

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound. The following table presents the known information.

Property Value Reference
Molecular Formula C27H53BrO2[2]
Molecular Weight 489.6 g/mol [2]
Appearance Liquid[2]
Odor No data available[2]
Melting Point No data available[2]
Boiling Point No data available[2]
Flash Point No data available[2]
Density No data available[2]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the stability of the compound.

Personal Protective Equipment (PPE)

Given the limited hazard data, a conservative approach to PPE is recommended. The following table outlines the suggested personal protective equipment.

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-impermeable gloves.Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and replaced immediately if contaminated.
Body Protection Fire/flame resistant and impervious lab coat.Should be worn over personal clothing to protect against splashes and spills.
Respiratory Protection Not generally required if handled in a fume hood.A NIOSH-approved respirator may be necessary if working outside of a fume hood or if aerosols may be generated.
Engineering Controls
Control Recommendation
Ventilation Use only in a chemical fume hood.[2]
Storage
Condition Recommendation Reference
Temperature Store at -20°C.[2]
Container Store in a tightly closed vessel.[2]
Incompatibilities Avoid heat, flames, sparks, and oxidizing agents.[2]

Emergency Procedures

First-Aid Measures
Exposure Route First-Aid Procedure Reference
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[2]
Inhalation Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.[2]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
Fire-Fighting Measures
Measure Recommendation Reference
Suitable Extinguishing Media Use dry powder or carbon dioxide extinguishers.[2]
Protective Equipment Wear protective clothing and a self-contained breathing apparatus.[2]
Accidental Release Measures
Measure Recommendation Reference
Personal Precautions Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.[2]
Cleaning Up Mix with sand or a similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[2]
Environmental Precautions Do not allow the material to enter drains or water courses.[2]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are general methodologies for key experiments that would be conducted to assess the safety of a novel chemical entity of this class.

Acute Oral Toxicity (OECD Guideline 423)

Objective: To determine the acute oral toxicity of the substance.

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosage: A limit test is often performed first, where a single group of animals is dosed at 2000 mg/kg body weight.

  • Administration: The substance is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test population) is determined. For many long-chain fatty acid esters, the oral LD50 is found to be greater than 2000 mg/kg bw.

In Vitro Skin Corrosion: Human Skin Model Test (OECD Guideline 431)

Objective: To determine the skin corrosion potential of the substance.

Methodology:

  • Test System: A reconstituted human epidermis model is used.

  • Application: The test substance is applied topically to the skin model.

  • Exposure: The substance is left in contact with the skin model for a defined period.

  • Viability Assessment: Cell viability is measured, typically using an MTT assay.

  • Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability compared to negative controls.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

Objective: To assess the mutagenic potential of the substance.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

  • Treatment: The bacterial strains are exposed to the test substance at various concentrations, both with and without metabolic activation (using a liver S9 fraction).

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies indicates that the substance is mutagenic.

Visualizations

Safe Handling Workflow

G A 1. Review SDS and Perform Risk Assessment B 2. Prepare Engineering Controls (e.g., Fume Hood) A->B C 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D 4. Weigh and Handle Compound in Fume Hood C->D E 5. Perform Experiment D->E F 6. Decontaminate Glassware and Work Surfaces E->F G 7. Dispose of Waste in Designated Containers F->G H 8. Doff PPE and Wash Hands G->H

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Hazard Relationship Diagram

G A Chemical Substance B Physical Hazards A->B C Health Hazards A->C D Environmental Hazards A->D E Flammability B->E F Reactivity B->F G Acute Toxicity C->G H Carcinogenicity C->H I Aquatic Toxicity D->I

Caption: Interrelationship of major GHS hazard categories for a chemical substance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Heptadecan-9-yl 10-bromodecanoate, an important intermediate for the development of lipid-based drug delivery systems.

Application Notes

This compound is a key building block in the synthesis of ionizable lipids and phospholipids (B1166683) used in the formulation of lipid nanoparticles (LNPs). These LNPs are critical for the delivery of various therapeutic payloads, including mRNA, siRNA, and small molecule drugs. The bromo-functional group allows for further chemical modification, such as the introduction of cationic or ionizable head groups, which are essential for encapsulating and delivering nucleic acids. The long alkyl chains of the heptadecan-9-yl group contribute to the overall lipophilicity and structural integrity of the resulting lipid nanoparticles.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the esterification of 10-bromodecanoic acid with heptadecan-9-ol.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Example
10-Bromodecanoic acidC₁₀H₁₉BrO₂251.1650530-12-6Sigma-Aldrich, TCI
Heptadecan-9-olC₁₇H₃₆O256.47624-08-8Sigma-Aldrich, Ambeed
Dicyclohexylcarbodiimide (B1669883) (DCC)C₁₃H₂₂N₂206.33538-75-0Sigma-Aldrich, Acros Organics
4-Dimethylaminopyridine (B28879) (DMAP)C₇H₁₀N₂122.171122-58-3Sigma-Aldrich, Alfa Aesar
Dichloromethane (B109758) (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific, VWR
n-HexaneC₆H₁₄86.18110-54-3Fisher Scientific, VWR
Ethyl acetate (B1210297)C₄H₈O₂88.11141-78-6Fisher Scientific, VWR
Magnesium sulfate (B86663) (anhydrous)MgSO₄120.377487-88-9Sigma-Aldrich, Fisher Scientific
Silica (B1680970) gel (for column chromatography)SiO₂60.087631-86-9Merck, Sorbent Technologies
Reaction Scheme

The synthesis proceeds via a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.

G cluster_reactants Reactants 10-Bromodecanoic_acid 10-Bromodecanoic acid DCC_DMAP DCC, DMAP DCM, rt 10-Bromodecanoic_acid->DCC_DMAP Heptadecan-9-ol Heptadecan-9-ol Heptadecan-9-ol->DCC_DMAP Product Heptadecan-9-yl 10-bromodecanoate DCC_DMAP->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10-bromodecanoic acid (1.0 eq) and heptadecan-9-ol (1.0 eq).

  • Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM, approximately 5 mL per mmol of 10-bromodecanoic acid).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Coupling Agent Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Workup:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual results may vary depending on the specific experimental conditions and scale.

ParameterValue
Molar Ratio (Acid:Alcohol:DCC:DMAP)1.0 : 1.0 : 1.1 : 0.1
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Yield80 - 95%
Purity (post-chromatography)>98%

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve Reactants (10-Bromodecanoic acid, Heptadecan-9-ol) in DCM B 2. Add DMAP A->B C 3. Add DCC solution at 0°C B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Filter to remove DCU D->E F 6. Sequential Washing (HCl, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Flash Column Chromatography G->H I 9. Characterization (NMR, MS) H->I J Heptadecan-9-yl 10-bromodecanoate I->J Pure Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Evaluation of Heptadecan-9-yl 10-bromodecanoate in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the incorporation and evaluation of the novel lipid, Heptadecan-9-yl 10-bromodecanoate , in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Due to the novelty of this specific lipid, the following protocols are based on established methodologies for LNP development and characterization, providing a robust starting point for its scientific investigation.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The efficacy and safety of these delivery systems are critically dependent on their lipid composition, which typically includes an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is a key component, facilitating nucleic acid encapsulation and endosomal escape for cytosolic delivery.

This compound represents a novel chemical entity with potential for use in LNP formulations. Its structural features, including a branched alkyl tail and a brominated acyl chain, suggest it may serve as a precursor for a new class of ionizable lipids or as a unique structural component. These notes will guide the researcher through the process of formulating, characterizing, and evaluating LNPs incorporating this novel lipid.

Potential Roles of this compound in LNPs

Given its chemical structure, this compound could be envisioned to function in several capacities within an LNP formulation, primarily after modification. The bromo-ester moiety can be readily converted to an amino-ester, a common feature in ionizable lipids. Depending on the nature of the amine introduced, this new lipid could be designed to have a specific pKa, influencing its interaction with nucleic acids and endosomal membranes.

LNP Formulation Protocol

This protocol describes the formulation of LNPs using the microfluidic mixing technique, a reproducible and scalable method.[1][3][4]

3.1. Materials and Reagents

  • Novel Lipid: this compound (or its synthesized ionizable derivative)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEG Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Nucleic Acid: mRNA or siRNA encoding a reporter protein (e.g., Luciferase, GFP)

  • Solvents: Ethanol (B145695) (anhydrous), Nuclease-free water

  • Buffers: 50 mM Sodium Citrate (B86180) Buffer (pH 4.0), Phosphate Buffered Saline (PBS, pH 7.4)

  • Equipment: Microfluidic mixing device (e.g., NanoAssemblr®), syringe pumps, dialysis cassettes (10 kDa MWCO), dynamic light scattering (DLS) instrument.

3.2. Stock Solution Preparation

  • Lipid Stock in Ethanol: Prepare a 25 mM total lipid stock solution in ethanol. The molar ratio of the lipids can be varied for optimization, with a common starting point being:

    • Ionizable Lipid (e.g., modified this compound): 50 mol%

    • DSPC: 10 mol%

    • Cholesterol: 38.5 mol%

    • DMG-PEG 2000: 1.5 mol%

  • Nucleic Acid Stock in Aqueous Buffer: Dissolve the nucleic acid in 50 mM sodium citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

3.3. LNP Assembly via Microfluidic Mixing

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the nucleic acid stock solution into another.

  • Set the flow rate ratio of the aqueous to organic phase to 3:1.

  • Initiate mixing. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Collect the resulting LNP suspension.

3.4. Purification and Buffer Exchange

  • Transfer the LNP suspension to a dialysis cassette.

  • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and non-encapsulated nucleic acid.

  • After dialysis, collect the purified LNP suspension and filter through a 0.22 µm sterile filter.

Experimental Workflow for LNP Formulation and Characterization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (Ethanol) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid Stock (Citrate Buffer, pH 4.0) NA_Stock->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Crude LNPs Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration DLS Size (DLS) Sterile_Filtration->DLS Purified LNPs Zeta Zeta Potential Sterile_Filtration->Zeta Purified LNPs Encapsulation Encapsulation Efficiency Sterile_Filtration->Encapsulation Purified LNPs CryoTEM Morphology (Cryo-TEM) Sterile_Filtration->CryoTEM Purified LNPs

Caption: Workflow for LNP formulation and subsequent physicochemical characterization.

Physicochemical Characterization of LNPs

Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.

4.1. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the LNP suspension in PBS (pH 7.4) and measure the particle size and PDI at 25°C.

  • Expected Results: For in vivo applications, an average particle size of 80-150 nm and a PDI below 0.2 are generally desired.

4.2. Zeta Potential

  • Method: Laser Doppler Electrophoresis.

  • Protocol: Dilute the LNP suspension in PBS (pH 7.4) and measure the surface charge.

  • Expected Results: A near-neutral or slightly negative zeta potential at physiological pH is desirable to reduce non-specific interactions in vivo.

4.3. Encapsulation Efficiency

  • Method: RiboGreen® Assay (for RNA) or PicoGreen® Assay (for DNA).

  • Protocol:

    • Measure the total nucleic acid concentration by lysing the LNPs with a detergent (e.g., 1% Triton X-100) and then performing the assay.

    • Measure the amount of free (unencapsulated) nucleic acid in an intact LNP sample.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total NA - Free NA) / Total NA] * 100

  • Expected Results: Encapsulation efficiencies greater than 90% are typically sought.

Table 1: Hypothetical Physicochemical Properties of LNPs

Formulation (Molar Ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
50:10:38.5:1.5 (Novel Lipid:DSPC:Chol:PEG)95 ± 50.12-5.2 ± 1.5> 95
40:10:48.5:1.5 (Novel Lipid:DSPC:Chol:PEG)110 ± 80.15-4.8 ± 1.2> 92

In Vitro Evaluation

5.1. Cell Culture

  • Cell Lines: Use relevant cell lines for the intended application (e.g., HepG2 for liver targeting, HeLa or HEK293 for general transfection).[1][5]

5.2. In Vitro Transfection Protocol

  • Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Prepare serial dilutions of the LNP formulation in cell culture medium.

  • Add the LNP dilutions to the cells and incubate for 24-48 hours.

  • Assess reporter gene expression (e.g., luciferase activity using a luminometer, GFP expression via flow cytometry or fluorescence microscopy).

5.3. Cytotoxicity Assay

  • Method: Use a commercially available assay such as MTT or CellTiter-Glo®.

  • Protocol: Perform the assay in parallel with the transfection experiment to assess cell viability at different LNP concentrations.

Table 2: Hypothetical In Vitro Transfection Efficiency and Cytotoxicity

LNP Concentration (ng mRNA/well)Luciferase Expression (RLU)Cell Viability (%)
101.5 x 10^598 ± 2
508.2 x 10^595 ± 3
1002.1 x 10^691 ± 4
2003.5 x 10^685 ± 5

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP LNP (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome/Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (Lipid Protonation) Translation Ribosome (Translation) Cytosol->Translation mRNA Release Protein Protein Expression Translation->Protein

Caption: Proposed mechanism of LNP-mediated mRNA delivery into the cell cytoplasm.

In Vivo Evaluation

6.1. Animal Model

  • Species: C57BL/6 mice are commonly used for initial in vivo studies.[1]

6.2. Administration and Biodistribution

  • Administer the LNP formulation to mice via intravenous (tail vein) injection.

  • At various time points (e.g., 6, 24, 48 hours), image the mice using an in vivo imaging system (IVIS) to monitor the expression of the reporter protein (e.g., luciferase).

  • Harvest organs (liver, spleen, lungs, kidneys, heart) to quantify protein expression and biodistribution.

6.3. Efficacy and Safety Assessment

  • Efficacy: Measure the level of protein expression in the target organ (typically the liver for standard LNP formulations).

  • Safety: Monitor animal weight, behavior, and collect blood for analysis of liver enzymes (ALT, AST) and inflammatory cytokines to assess toxicity.

Table 3: Hypothetical In Vivo Luciferase Expression in C57BL/6 Mice

OrganLuciferase Expression (photons/s/cm²/sr) at 24h
Liver5.8 x 10^8
Spleen1.2 x 10^7
Lungs9.5 x 10^5
Kidney< 1.0 x 10^5

Conclusion

The protocols and guidelines presented here provide a comprehensive starting point for the evaluation of this compound as a novel component in LNP formulations. Through systematic formulation, characterization, and in vitro/in vivo testing, researchers can effectively determine its potential to enhance nucleic acid delivery for therapeutic applications. Careful optimization of the lipid molar ratios and physicochemical properties will be crucial for developing a safe and efficacious delivery system.

References

Application Notes & Protocols for Heptadecan-9-yl 10-bromodecanoate in mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of lipid nanoparticle (LNP) technology for mRNA delivery. As of the latest literature review, the direct application of "Heptadecan-9-yl 10-bromodecanoate" in published mRNA delivery research has not been documented. This document, therefore, presents a scientifically-informed, hypothetical framework for its potential use as a synthetic precursor for a novel ionizable lipid.

Application Notes

1.1 Introduction to this compound as a Precursor for Ionizable Lipids

This compound is a lipid ester containing a branched alkyl tail and a terminal bromide. While not an active component for mRNA delivery in its current form, its structure makes it an excellent starting material for the synthesis of novel ionizable lipids. Ionizable lipids are a cornerstone of modern mRNA-LNP delivery systems. Their key feature is a pKa in the range of 6.0-6.5, which allows them to be positively charged at the acidic pH of formulation and endosomes, facilitating mRNA encapsulation and endosomal escape, while remaining neutral at physiological pH (7.4), which reduces toxicity and improves stability in vivo.

The "Heptadecan-9-yl" portion provides a branched lipid tail, which can influence the fusogenicity and stability of the resulting LNP. The "10-bromodecanoate" chain offers a reactive site (the bromide) for nucleophilic substitution, allowing for the straightforward introduction of an amine-containing head group, which is essential for the pH-dependent ionization.

1.2 Proposed Role in mRNA-LNP Formulations

We hypothesize that this compound can be converted into a potent ionizable lipid. This new lipid, tentatively named 'HDB-Amine', would be a key component in a four-part LNP formulation, alongside:

  • A phospholipid: such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), to provide structural integrity.

  • Cholesterol: to stabilize the nanoparticle structure and modulate membrane fluidity.

  • A PEGylated lipid: such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), to provide a hydrophilic shell that prevents aggregation and opsonization, thereby increasing circulation time.

The successful incorporation of an HDB-derived ionizable lipid is expected to yield LNPs with favorable characteristics for effective mRNA delivery.

Experimental Protocols

2.1 Protocol 1: Synthesis of a Novel Ionizable Lipid from this compound

This protocol describes a hypothetical two-step synthesis to convert the starting material into a functional ionizable lipid with a tertiary amine headgroup.

2.1.1 Materials

2.1.2 Synthesis Workflow

cluster_synthesis Synthesis of HDB-Amine Lipid start Heptadecan-9-yl 10-bromodecanoate reagents + 4-(Dimethylamino)piperidine + K2CO3 in Acetonitrile start->reagents reaction Reflux at 80°C for 24h reagents->reaction workup Reaction Quench & Liquid-Liquid Extraction reaction->workup purification Silica Gel Column Chromatography workup->purification product Final Product: 'HDB-Amine' Ionizable Lipid purification->product

Figure 1: Proposed synthesis workflow for a novel ionizable lipid.

2.1.3 Step-by-Step Procedure

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add 4-(dimethylamino)piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the flask.

  • Heat the reaction mixture to 80°C and reflux under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final ionizable lipid, 'HDB-Amine'.

  • Confirm the structure and purity using ¹H NMR and mass spectrometry.

2.2 Protocol 2: Formulation of mRNA-LNPs using 'HDB-Amine'

This protocol details the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.[1]

2.2.1 Materials

  • 'HDB-Amine' ionizable lipid

  • DSPC

  • Cholesterol

  • DMPE-PEG2000

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

2.2.2 Formulation Workflow

cluster_formulation mRNA-LNP Formulation Workflow lipid_prep Prepare Lipid Stock: 'HDB-Amine', DSPC, Cholesterol, PEG-Lipid in Ethanol mixing Microfluidic Mixing (3:1 Aqueous:Organic Flow Rate) lipid_prep->mixing mrna_prep Prepare mRNA Stock: mRNA in Citrate Buffer (pH 4.0) mrna_prep->mixing dialysis Dialysis against PBS (pH 7.4) to remove Ethanol and raise pH mixing->dialysis sterilization Sterile Filtration (0.22 µm filter) dialysis->sterilization final_lnp Final mRNA-LNP Suspension sterilization->final_lnp

Figure 2: Workflow for formulating mRNA-LNPs via microfluidic mixing.

2.2.3 Step-by-Step Procedure

  • Prepare a lipid stock solution in ethanol containing 'HDB-Amine', DSPC, Cholesterol, and DMPE-PEG2000 at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

  • Prepare an aqueous phase by dissolving the mRNA in 50 mM citrate buffer (pH 4.0).

  • Set up the microfluidic mixer with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

  • Pump the two solutions through the mixer at a flow rate ratio of 3:1 (aqueous:organic).

  • Collect the resulting nanoparticle suspension.

  • Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and neutralize the particle surface charge.

  • Concentrate the dialyzed LNPs if necessary using centrifugal filters.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Store the final product at 4°C.

2.3 Protocol 3: Characterization of mRNA-LNPs

2.3.1 Physicochemical Characterization

  • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.

  • Zeta Potential: Measure the surface charge of the LNPs in PBS (pH 7.4) using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Use a fluorescent dye exclusion assay (e.g., Quant-iT RiboGreen assay). Measure the fluorescence before and after lysing the LNPs with a surfactant (e.g., 0.5% Triton X-100).

    • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

2.4 Protocol 4: In Vitro Evaluation of mRNA Delivery

2.4.1 Cell Culture and Transfection

  • Plate a relevant cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the mRNA-LNP formulation (e.g., from 10 ng to 500 ng of mRNA per well).

  • Incubate the cells with the LNPs for 24-48 hours.

  • Luciferase Expression: If using Luciferase mRNA, lyse the cells and measure the luminescence using a luciferase assay kit and a plate reader.

2.4.2 Cellular Uptake and Endosomal Escape Mechanism

cluster_uptake Cellular Uptake and mRNA Release lnp mRNA-LNP (Neutral Charge at pH 7.4) endocytosis ApoE-mediated Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome Internalization protonation Ionizable Lipid becomes Positively Charged endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release mRNA Release into Cytoplasm destabilization->release translation mRNA Translation by Ribosomes release->translation protein Protein Expression translation->protein

Figure 3: Proposed mechanism of cellular uptake and endosomal escape.

Data Presentation

The following tables present hypothetical data that could be expected from the experiments described above.

Table 1: Physicochemical Properties of 'HDB-Amine' LNPs

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
LNP-HDB-0185.2 ± 3.10.11 ± 0.02-2.5 ± 1.194.5 ± 2.3
LNP-HDB-0288.6 ± 2.80.13 ± 0.03-3.1 ± 0.995.1 ± 1.9
LNP-HDB-0386.5 ± 3.50.12 ± 0.02-2.8 ± 1.393.8 ± 2.8

Table 2: In Vitro Luciferase Expression in HEK293T Cells (24h)

mRNA Dose per Well (ng)Relative Luminescence Units (RLU)
101.5 x 10⁵
508.2 x 10⁶
1005.1 x 10⁷
2501.2 x 10⁸
5001.3 x 10⁸

Overall Experimental Workflow Visualization

cluster_workflow Overall Research & Development Workflow synthesis 1. Synthesis of 'HDB-Amine' Lipid formulation 2. mRNA-LNP Formulation synthesis->formulation characterization 3. Physicochemical Characterization formulation->characterization invitro 4. In Vitro Screening (Cell Culture) characterization->invitro invivo 5. In Vivo Studies (Animal Models) invitro->invivo Lead Candidate analysis 6. Data Analysis & Optimization invivo->analysis

Figure 4: A comprehensive workflow from synthesis to in vivo analysis.

References

Application Notes: Heptadecan-9-yl 10-bromodecanoate as a Linker for Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecan-9-yl 10-bromodecanoate is a long-chain aliphatic ester containing a terminal alkyl bromide. This bifunctional molecule possesses a highly lipophilic character due to its C17 and C10 alkyl chains, and a reactive handle (alkyl bromide) for conjugation. While not a conventional linker for antibody-drug conjugates (ADCs), its structure lends itself to applications in lipid-based drug delivery systems and potentially for creating highly hydrophobic drug conjugates. These notes explore the potential applications, characteristics, and protocols for utilizing this compound as a linker.

The primary role of a linker in a drug conjugate is to connect the payload (drug) to a carrier molecule, such as an antibody or a nanoparticle, ensuring stability in circulation and enabling release at the target site.[][2] The properties of the linker, including its length, hydrophobicity, and cleavage mechanism, are critical to the overall efficacy and safety of the conjugate.[3][]

Physicochemical Properties and Design Considerations

The defining characteristic of this compound is its significant hydrophobicity. This property has several implications for its use in drug conjugates:

  • Solubility: The linker and its subsequent conjugates are likely to have poor aqueous solubility. This necessitates the use of organic co-solvents during conjugation and may lead to aggregation of the final product.[5] Incorporating hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) spacers, is a common strategy to mitigate this issue in conventional ADCs.[6]

  • Cell Membrane Interaction: The lipid-like structure can facilitate interaction with and insertion into cell membranes and lipid bilayers, making it a prime candidate for applications in lipid nanoparticle (LNP) formulations.[7][8]

  • Non-Cleavable Nature: The linker is composed of stable ester and carbon-carbon bonds, classifying it as a non-cleavable linker.[9] In the context of an ADC, payload release would depend on the complete proteolytic degradation of the antibody backbone within the lysosome.[5]

  • Steric Hindrance: The long alkyl chains may introduce steric hindrance, potentially affecting the binding affinity of the carrier molecule (e.g., an antibody) or the activity of the payload.

Primary Application: Lipid Nanoparticle (LNP) Formulation

The structure of this compound is highly analogous to lipids used in LNP formulations for nucleic acid or small molecule delivery. Structurally similar compounds like Heptadecan-9-yl 8-bromooctanoate are explicitly mentioned for their utility in building or modifying lipid nanoparticles.[7][10]

In this context, the linker would be used to conjugate a therapeutic payload to a lipid anchor. This lipid-drug conjugate can then be incorporated into the lipid bilayer of an LNP.

  • Mechanism of Action: The LNP serves as the delivery vehicle, protecting the payload in circulation and facilitating cellular uptake, typically through endocytosis. Once inside the cell, the LNP components are broken down, releasing the lipid-drug conjugate. The subsequent release of the active drug would depend on the cleavage of the bond connecting the drug to the linker.

Hypothetical Application: Antibody-Drug Conjugates (ADCs)

While its high hydrophobicity presents challenges, this compound could hypothetically be used as a non-cleavable linker in ADCs for specific applications where increased lipophilicity is desired.

  • Potential Advantages: The lipophilicity might enhance the interaction of the ADC with the cell membrane, potentially aiding internalization.

  • Challenges: The primary challenge is the risk of aggregation, which can lead to poor pharmacokinetics and rapid clearance from circulation.[5] The lack of a specific cleavage site means the payload is released with the linker and a conjugating amino acid attached, which could affect the drug's activity.[9]

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Intermediate

This protocol describes the conjugation of a payload containing a nucleophilic group (e.g., a thiol or amine) to this compound via alkylation.

Materials:

  • This compound

  • Payload with a thiol (-SH) or primary amine (-NH2) group

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Stir plate and stir bar

  • Analytical and preparative HPLC

  • Mass Spectrometer (MS)

Procedure:

  • Preparation: Dry all glassware thoroughly. Ensure all reagents and solvents are anhydrous.

  • Reaction Setup: In the reaction vessel, dissolve the payload and a 1.5 to 3-fold molar excess of this compound in the chosen solvent under an inert atmosphere.

  • Base Addition: Add 2-4 equivalents of the base (e.g., DIPEA) to the reaction mixture. The base acts as a scavenger for the HBr generated.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 12-24 hours. Monitor the reaction progress using analytical HPLC-MS.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative HPLC or column chromatography to isolate the drug-linker intermediate.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Visualization of the Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep1 Dissolve Payload & Linker in Anhydrous Solvent prep2 Add Non-Nucleophilic Base (e.g., DIPEA) prep1->prep2 react1 Stir under Inert Atmosphere (12-24h) prep2->react1 react2 Monitor by HPLC-MS react1->react2 purify1 Quench & Liquid-Liquid Extraction react2->purify1 purify2 Purify by HPLC purify1->purify2 purify3 Characterize by MS and NMR purify2->purify3

Caption: Workflow for synthesizing the drug-linker intermediate.

Protocol 2: Conjugation to a Thiol-Engineered Antibody

This protocol outlines a hypothetical procedure for conjugating a payload, first modified with a terminal maleimide (B117702) group, to a reduced (thiol-engineered) monoclonal antibody (mAb). This requires a multi-step linker synthesis not covered in Protocol 1 but represents a standard ADC conjugation pathway. For the purpose of this protocol, we assume a drug-linker intermediate with a maleimide handle has been synthesized.

Materials:

  • Thiol-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Drug-Linker-Maleimide conjugate

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., N-acetylcysteine)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Reduction:

    • Treat the mAb solution with a 5-10 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Prepare a stock solution of the Drug-Linker-Maleimide conjugate in an organic co-solvent.

    • Slowly add a 5-10 fold molar excess of the Drug-Linker-Maleimide conjugate to the reduced mAb solution while gently stirring. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated payload-linker and other impurities using SEC or HIC.

    • Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC or Mass Spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the ADC using SDS-PAGE (reducing and non-reducing).

    • Evaluate binding affinity via ELISA or Surface Plasmon Resonance (SPR).

Visualization of the ADC Conjugation Workflow:

G mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (-SH groups exposed) mAb->reduced_mAb TCEP Reduction conjugation Conjugation Reaction (mAb-SH + Maleimide) reduced_mAb->conjugation drug_linker Drug-Linker-Maleimide (in DMSO) drug_linker->conjugation quenched_adc Quench excess Maleimide (with N-acetylcysteine) conjugation->quenched_adc purified_adc Purified ADC quenched_adc->purified_adc SEC or HIC Purification characterization Characterization (DAR, Aggregation, etc.) purified_adc->characterization

Caption: Workflow for cysteine-based antibody-drug conjugation.

Data Presentation: Expected Characterization of Conjugates

Successful synthesis and purification should be followed by rigorous characterization. The following tables summarize key analytical parameters for a hypothetical ADC and a lipid-drug conjugate.

Table 1: Characterization of Hypothetical ADC

ParameterMethodExpected ResultPurpose
Drug-to-Antibody Ratio (DAR) HIC, LC-MS3.5 - 4.5Quantifies payload loading
Purity SEC-HPLC> 95%Assesses product homogeneity
Aggregation SEC-HPLC< 5%Measures level of aggregates
Antigen Binding ELISA, SPRKd similar to naked mAbConfirms retained bioactivity
In Vitro Cytotoxicity Cell-based assayIC50 in nM rangeMeasures potency against target cells
Plasma Stability LC-MS> 90% intact ADC after 7 daysAssesses stability in circulation[11][12]

Table 2: Characterization of Lipid-Drug Conjugate for LNP Formulation

ParameterMethodExpected ResultPurpose
Identity Confirmation NMR, HRMSCorrect mass and structureConfirms chemical identity
Purity RP-HPLC> 98%Ensures purity before formulation
Solubility Visual, NephelometrySoluble in formulation solventsConfirms suitability for LNP process
LNP Incorporation Efficiency HPLC after LNP disruption> 90%Measures successful loading into LNPs
LNP Size & Polydispersity DLS80 - 120 nm, PDI < 0.2Characterizes final nanoparticle formulation
Payload Release In vitro assay (e.g., esterase)Time-dependent release profileEvaluates drug release from the linker

References

Application Notes and Protocols for the NMR Analysis of Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis and interpretation of Heptadecan-9-yl 10-bromodecanoate. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a visual representation of the molecular structure with key NMR correlations.

Predicted NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift ranges for long-chain esters and bromoalkanes, as well as data from similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The signals are assigned to the corresponding protons in the molecule.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.85p1HH-9'
~3.40t2HH-10
~2.28t2HH-2
~1.85p2HH-9
~1.61p2HH-3
~1.55m4HH-8', H-10'
~1.25m34HH-4 to H-8, H-2' to H-7', H-11' to H-16'
~0.88t6HH-1', H-17'

Assignments are based on the structure provided in Figure 1. Protons on the decanoate (B1226879) chain are numbered 1-10, and protons on the heptadecan-9-yl chain are numbered 1'-17'.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Chemical Shift (δ) (ppm)Assignment
~173.5C-1 (C=O)
~75.0C-9'
~34.5C-2
~34.0C-10
~33.0C-9
~32.0C-8', C-10'
~29.5 - 29.0-(CH₂)n- (bulk methylene (B1212753) carbons)
~28.8C-4 to C-8
~25.5C-3
~22.7C-2', C-16'
~14.1C-1', C-17'

Assignments are based on the structure provided in Figure 1. Carbons on the decanoate chain are numbered 1-10, and carbons on the heptadecan-9-yl chain are numbered 1'-17'.

Experimental Protocols

The following protocols are recommended for the NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often pre-mixed in the deuterated solvent.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

These experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the alkyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the ester linkage and the position of the bromo group.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

NMR_Workflow NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Heptadecan-9-yl 10-bromodecanoate Solvent CDCl₃ with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra Assign_Signals Assign Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_Signals C13_NMR->Process_Spectra C13_NMR->Assign_Signals Process_Spectra->Assign_Signals Structural_Elucidation Structural Elucidation Assign_Signals->Structural_Elucidation Key_Correlations Key HMBC Correlations H9_prime H-9' C1 C-1 (C=O) H9_prime->C1 Ester Linkage H2 H-2 H2->C1 H10 H-10 C9 C-9 H10->C9

Application Note: Mass Spectrometry Characterization of Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the theoretical and practical aspects of characterizing "Heptadecan-9-yl 10-bromodecanoate" using mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development. The document outlines expected fragmentation patterns, provides detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and presents predicted quantitative data in tabular format. Additionally, a comprehensive experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a long-chain brominated fatty acid ester. The characterization of such molecules is crucial in various fields, including lipidomics, drug delivery systems, and materials science. Mass spectrometry is a powerful analytical technique for elucidating the structure and quantity of these compounds. This note focuses on the expected outcomes from both GC-MS and LC-MS analyses, providing a predictive guide for researchers.

The key features in the mass spectrum of this compound arise from its ester functional group, the long alkyl chains, and the presence of a bromine atom. Bromine has two major isotopes, 79Br and 81Br, which are present in an approximate 1:1 ratio.[1] This isotopic distribution results in a characteristic M+ and M+2 peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by 2 Da.[1]

Predicted Mass Spectral Fragmentation

The chemical structure of this compound (C₂₇H₅₃BrO₂) suggests several predictable fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID).

  • Molecular Ion Peak: The molecular ion peak is expected to appear as a doublet at m/z 504 and 506, corresponding to the [M]⁺• and [M+2]⁺• ions containing 79Br and 81Br, respectively.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for esters.[2]

  • McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo the McLafferty rearrangement.[2][3]

  • Loss of the Bromoalkyl Chain: Fragmentation can occur leading to the loss of the bromoalkyl chain.

  • Cleavage of the Heptadecan-9-yl Group: The bond between the oxygen and the heptadecan-9-yl group can cleave, leading to fragments corresponding to the protonated decanoic acid and the heptadecanol cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.[4] For this compound, which is a relatively large molecule, a high-temperature column and appropriate temperature programming are necessary.

3.1. Sample Preparation

  • Dissolution: Dissolve a precise amount of the sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1 mg/mL.

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard, such as a deuterated long-chain fatty acid ester.

3.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 280 °C, Split ratio 10:1
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program Initial 150 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-600
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile or thermally labile compounds.[5][6]

4.1. Sample Preparation

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection.

4.2. LC-MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatograph Shimadzu Nexera X2 UHPLC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 300 °C
Fragmentor Voltage 150 V

Data Presentation

Predicted Quantitative Mass Spectral Data

The following table summarizes the predicted major ions and their relative abundances for this compound in an EI mass spectrum.

m/z (79Br/81Br)Proposed Fragment IonPredicted Relative Abundance (%)
504 / 506[M]⁺• (Molecular Ion)5
257[C₁₇H₃₅]⁺ (Heptadecyl cation)40
249 / 251[Br(CH₂)₉CO]⁺60
241[C₁₇H₃₃O]⁺20
171 / 173[Br(CH₂)₉]⁺30
57[C₄H₉]⁺ (Base Peak)100

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the MS characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation cluster_output Output Sample Heptadecan-9-yl 10-bromodecanoate Dissolution Dissolve in Appropriate Solvent Sample->Dissolution InternalStandard Add Internal Standard (for Quant) Dissolution->InternalStandard Filtration Filter (for LC-MS) InternalStandard->Filtration GCMS GC-MS Analysis InternalStandard->GCMS LCMS LC-MS Analysis Filtration->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition SpectralInterpretation Spectral Interpretation (Fragmentation Analysis) DataAcquisition->SpectralInterpretation Quantification Quantification SpectralInterpretation->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for MS characterization.

Predicted Fragmentation Pathway Diagram

The diagram below illustrates the major predicted fragmentation pathways for this compound.

fragmentation_pathway cluster_frags Primary Fragments cluster_base Base Peak Parent This compound [M]+• (m/z 504/506) Frag1 [C17H35]+ (m/z 257) Parent->Frag1 Loss of Bromodecanoate radical Frag2 [Br(CH2)9CO]+ (m/z 249/251) Parent->Frag2 Loss of Heptadecyl radical Frag3 [C17H33O]+ (m/z 241) Parent->Frag3 McLafferty Rearrangement BasePeak [C4H9]+ (m/z 57) Frag1->BasePeak Further Fragmentation Frag4 [Br(CH2)9]+ (m/z 171/173) Frag2->Frag4 Loss of CO

Caption: Predicted MS fragmentation pathways.

References

Application Notes and Protocols for Conjugation with Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical conjugation of Heptadecan-9-yl 10-bromodecanoate, a lipid molecule with a reactive bromide group, to various biomolecules. The primary application of this lipid is as a hydrophobic tail for the modification of proteins, peptides, or for incorporation into lipid nanoparticles (LNPs) for drug delivery applications. The terminal bromide serves as a reactive handle for nucleophilic substitution reactions, enabling covalent linkage to nucleophilic functional groups present in biomolecules, such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-termini). Additionally, the bromide can be converted to other functional groups like azides to facilitate bioorthogonal "click chemistry" reactions.

Chemical Properties of this compound

PropertyValue
Molecular Formula C27H53BrO2
Molecular Weight 489.61 g/mol
Appearance Expected to be a colorless to light yellow liquid or waxy solid
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)
Reactivity The terminal bromide is a good leaving group for SN2 reactions

Conjugation Strategies

The primary strategies for conjugating this compound involve nucleophilic substitution reactions targeting the terminal bromine atom. The two most common nucleophiles in a biological context are the thiol group of cysteine residues and the primary amine of lysine residues. A third strategy involves the conversion of the bromide to an azide, which can then be used in highly specific and efficient copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry".

Experimental Protocols

Protocol 1: S-Alkylation of Cysteine Residues in Proteins

This protocol describes the covalent attachment of this compound to free thiol groups of cysteine residues in a protein.

Materials:

  • Protein containing accessible cysteine residues

  • This compound

  • Reduction agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Buffer: 50 mM Tris-HCl, pH 8.0-8.5, containing 2 M Urea (or other denaturant if needed)

  • Organic Solvent: DMSO or DMF

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine

  • Purification system: Dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF)

Procedure:

  • Protein Preparation: Dissolve the protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds, add DTT to a final concentration of 10 mM or TCEP to 5 mM and incubate at 37°C for 1 hour to reduce the disulfide bonds.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or overnight at 4°C, with gentle stirring. The reaction should be performed in the dark to minimize side reactions.

  • Quenching: Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 20 mM) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and the lipid-protein conjugate from the reaction mixture using dialysis, SEC, or TFF. The choice of purification method will depend on the properties of the protein and the conjugate.

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and/or HPLC analysis.

Quantitative Data Summary for S-Alkylation:

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations may lead to aggregation.
Molar Excess of Lipid 10-50 foldOptimization is required to balance efficiency and non-specific reactions.
pH 8.0-8.5The thiol group is more nucleophilic at slightly basic pH.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect protein stability.
Reaction Time 2-24 hoursLonger reaction times may be needed for less accessible cysteines.
Protocol 2: N-Alkylation of Lysine Residues in Proteins

This protocol details the conjugation of this compound to the primary amine groups of lysine residues.

Materials:

  • Protein with accessible lysine residues

  • This compound

  • Alkylation Buffer: 50 mM Sodium Borate buffer, pH 8.5-9.0

  • Organic Solvent: DMSO or DMF

  • Purification system: Dialysis, SEC, or TFF

Procedure:

  • Protein Preparation: Dissolve the protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).

    • Add a 10- to 100-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture at room temperature for 4-8 hours or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Characterize the conjugate as described in Protocol 1.

Quantitative Data Summary for N-Alkylation:

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mL
Molar Excess of Lipid 10-100 foldHigher excess is often needed compared to S-alkylation due to the lower nucleophilicity of amines.
pH 8.5-9.0Higher pH deprotonates the amine group, increasing its nucleophilicity.
Temperature 4°C to 25°C
Reaction Time 4-24 hours
Protocol 3: Conversion to Azide and Click Chemistry Conjugation

This protocol involves a two-step process: first, the conversion of the bromide to an azide, and second, the conjugation of the resulting azido-lipid to an alkyne-modified biomolecule via CuAAC.

Part 1: Synthesis of Heptadecan-9-yl 10-azidodecanoate

Materials:

Procedure:

  • Dissolve this compound in DMF or DMSO.

  • Add a 1.5 to 3-fold molar excess of sodium azide.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain Heptadecan-9-yl 10-azidodecanoate.

  • Characterize the product by NMR and mass spectrometry.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Heptadecan-9-yl 10-azidodecanoate

  • Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent: Sodium ascorbate

  • Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

  • Organic co-solvent (optional): DMSO or t-butanol

Procedure:

  • Prepare stock solutions of all reagents. A typical protocol can be found in various click chemistry resources.[1]

  • In a reaction tube, dissolve the alkyne-modified biomolecule in the reaction buffer.

  • Add Heptadecan-9-yl 10-azidodecanoate (typically a 2-10 fold molar excess). A co-solvent may be needed to ensure solubility.

  • Add the copper ligand and CuSO4.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using a suitable method (e.g., SEC, dialysis, or affinity chromatography).

  • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Reaction Mixture Protein->Mix Lipid Heptadecan-9-yl 10-bromodecanoate (in DMSO/DMF) Lipid->Mix Incubate Incubation (Controlled Temp & Time) Mix->Incubate Alkylation Purify Purification (SEC / Dialysis) Incubate->Purify Analyze Characterization (MS, SDS-PAGE) Purify->Analyze Final_Product Purified Lipid-Protein Conjugate Analyze->Final_Product

Caption: Workflow for the conjugation of this compound to a protein.

Signaling Role of Long-Chain Fatty Acyl-CoA Esters

Long-chain fatty acyl-CoA esters, the activated forms of fatty acids, are key metabolic intermediates and have emerged as important signaling molecules.[2][3][4][5][6] They are involved in the regulation of various cellular processes, including enzyme activity, gene expression, and ion channel function. A simplified representation of their role is depicted below.

G cluster_input Input cluster_activation Activation cluster_pathways Downstream Effects FattyAcid Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA Long-Chain Acyl-CoA (Signaling Molecule) AcylCoA_Synthetase->AcylCoA Metabolism Lipid Metabolism (e.g., β-oxidation, synthesis) AcylCoA->Metabolism Gene_Expression Gene Expression (e.g., transcription factor regulation) AcylCoA->Gene_Expression Enzyme_Activity Enzyme Activity (e.g., protein kinases) AcylCoA->Enzyme_Activity Ion_Channels Ion Channel Regulation AcylCoA->Ion_Channels

Caption: Simplified signaling role of long-chain fatty acyl-CoA esters in cellular processes.

Characterization of Conjugates

Thorough characterization of the final conjugate is crucial to ensure the success of the conjugation reaction and to understand the properties of the modified biomolecule.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate.[7] The increase in mass corresponds to the number of lipid molecules attached to the biomolecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the covalent linkage and to characterize the structure of the conjugate, particularly for smaller biomolecules like peptides.[8][9]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, a shift in the apparent molecular weight on an SDS-PAGE gel can indicate successful conjugation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to purify the conjugate and to assess its purity.

Applications in Drug Development

The conjugation of this compound to biomolecules has several potential applications in drug development:

  • Improving Pharmacokinetics: The addition of a long lipid chain can increase the half-life of a therapeutic protein or peptide by promoting binding to albumin or by reducing renal clearance.

  • Targeted Drug Delivery: Lipid-modified proteins or antibodies can be used to target specific cells or tissues.

  • Lipid Nanoparticle (LNP) Formulation: This lipid can be a component of LNPs used for the delivery of nucleic acids (e.g., siRNA, mRNA) or small molecule drugs.[10][11][12][13] The reactive handle allows for the post-formulation attachment of targeting ligands to the surface of the LNP.

These protocols and notes provide a comprehensive guide for researchers and scientists working on the conjugation of this compound. Optimization of the reaction conditions for each specific biomolecule is essential to achieve the desired degree of labeling and to maintain the biological activity of the molecule.

References

Application Notes and Protocols: Solubility of Heptadecan-9-yl 10-bromodecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-yl 10-bromodecanoate is a lipid molecule that holds potential as an intermediate in the synthesis of various lipid-based compounds, including those used in drug delivery systems like lipid nanoparticles. A thorough understanding of its solubility in organic solvents is crucial for its effective handling, purification, formulation, and application in research and development. This document provides a detailed protocol for determining the solubility of this compound and presents a predicted qualitative solubility profile based on its chemical structure.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is largely determined by its polarity relative to the solvent.[1][2] this compound possesses a long C17 alkyl chain and a C10 bromo-ester chain, making it a predominantly nonpolar molecule. The ester group and the bromine atom introduce some polarity, but the long hydrocarbon chains are the dominant feature. Therefore, its solubility is expected to vary across different types of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar, Aprotic Hexane, Cyclohexane, Toluene, ChloroformHighThe nonpolar alkyl chains of this compound will interact favorably with the nonpolar solvent molecules through van der Waals forces.[1]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThe ester linkage and the bromine atom can participate in dipole-dipole interactions with these solvents. Esters are generally soluble in acetone.[3] However, the large nonpolar part of the molecule may limit complete miscibility.
Polar Protic Methanol, Ethanol, IsopropanolLow to Very LowWhile some hydrogen bonding can occur with the ester's oxygen atoms, the extensive nonpolar hydrocarbon chains will significantly hinder solubility in these highly polar, protic solvents.[4]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)InsolubleThe molecule is highly hydrophobic due to its long alkyl chains and is not expected to be soluble in water. While DMSO is a strong solvent, the large nonpolar character of the lipid will likely prevent significant dissolution.

Experimental Protocol: Determination of Quantitative Solubility

This protocol outlines the gravimetric method for determining the solubility of this compound in various organic solvents.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

  • Vortex mixer

Experimental Workflow Diagram:

G A 1. Prepare Supersaturated Solution Add excess this compound to a known volume of solvent in a vial. B 2. Equilibrate Incubate the vial in a shaker at a constant temperature for 24-48 hours to reach equilibrium. A->B C 3. Allow to Settle Let the vial stand undisturbed for at least 2 hours to allow undissolved solid to sediment. B->C D 4. Sample Supernatant Carefully withdraw a known volume of the clear supernatant using a syringe. C->D E 5. Filter Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish. D->E F 6. Evaporate Solvent Evaporate the solvent from the dish in a vacuum oven at a controlled temperature. E->F G 7. Determine Mass of Solute Weigh the evaporation dish containing the dried solute. F->G H 8. Calculate Solubility Calculate the solubility in mg/mL or other appropriate units. G->H

Caption: Workflow for the gravimetric determination of solubility.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for 24 to 48 hours. This extended time ensures that the dissolution equilibrium is reached.

  • Sedimentation:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow the undissolved solid to settle at the bottom.

  • Sampling:

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 1 mL) using a syringe. Be cautious not to disturb the sediment.

  • Filtration:

    • Attach a 0.22 µm solvent-compatible syringe filter to the syringe.

    • Dispense the filtered supernatant into a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator can be used, though it will take longer.

  • Mass Determination:

    • Once the solvent has been completely removed and the dish has cooled to room temperature, weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant sampled

Data Presentation:

All quantitative solubility data should be recorded in a clear and organized table for easy comparison.

Table 2: Example of Quantitative Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Hexane25Experimental DataCalculated Value
Toluene25Experimental DataCalculated Value
Dichloromethane25Experimental DataCalculated Value
Acetone25Experimental DataCalculated Value
Ethanol25Experimental DataCalculated Value
Methanol25Experimental DataCalculated Value
Additional Solvents25Experimental DataCalculated Value

Logical Relationship of Solubility and Application

The solubility of this compound directly impacts its utility in various applications. The following diagram illustrates this relationship.

G A This compound B Solubility in Organic Solvents A->B C High Solubility (e.g., Hexane, DCM) B->C D Low Solubility (e.g., Ethanol, Methanol) B->D E Applications F Reaction Medium for Synthesis C->F Suitable H Formulation of Lipid Nanoparticles C->H Suitable I Stock Solution Preparation C->I Suitable G Purification (Recrystallization) D->G Suitable (as anti-solvent) E->F E->G E->H E->I

Caption: Relationship between solubility and potential applications.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Heptadecan-9-yl 10-bromodecanoate. This molecule is a key intermediate in the synthesis of various lipid molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 10-bromodecanoic acid with heptadecan-9-ol in the presence of an acid catalyst.[2] This reaction involves the condensation of a carboxylic acid and an alcohol.

Q2: What are the typical yields for the Fischer esterification of a secondary alcohol like heptadecan-9-ol?

A2: Fischer esterification is a reversible reaction, and yields can vary. For secondary alcohols, yields can sometimes be lower than for primary alcohols due to steric hindrance. Without optimization, yields can be in the range of 25-65%.[3][4] However, with appropriate strategies, yields can be significantly improved.

Q3: Are there alternative methods to synthesize this compound?

A3: Yes, other methods can provide higher yields, although they may involve more hazardous reagents. These include:

  • Acyl Chloride Method: Reacting 10-bromodecanoyl chloride with heptadecan-9-ol. This method often gives high yields as the reaction is essentially irreversible.[5]

  • Acid Anhydride (B1165640) Method: Using the anhydride of 10-bromodecanoic acid. This is generally higher yielding than Fischer esterification.[5]

  • Steglich Esterification: This method uses coupling agents like DCC or EDC with a catalyst such as DMAP. It is a milder method suitable for sensitive substrates.[4]

Q4: What are the key factors that influence the yield of the Fischer esterification?

A4: The primary factors include:

  • Equilibrium Position: The reaction is an equilibrium between reactants and products.[3]

  • Water Removal: Water is a byproduct, and its presence can shift the equilibrium back to the reactants, lowering the yield.[2][3]

  • Reactant Stoichiometry: Using an excess of one reactant can drive the reaction forward.[3]

  • Catalyst: The type and amount of acid catalyst are crucial.[2]

  • Temperature and Reaction Time: These parameters need to be optimized for the specific substrates.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Issue Potential Cause Troubleshooting Steps
Low Yield (< 50%) The reaction has not reached completion due to equilibrium limitations.1. Increase the amount of one reactant: Use a significant excess (e.g., 5-10 fold) of the more readily available or less expensive reactant, typically the alcohol (heptadecan-9-ol).[3] 2. Remove water as it forms: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. This will shift the equilibrium towards the product.[2][3] 3. Increase catalyst concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can accelerate the reaction.[2]
Incomplete Reaction (Reactants still present on TLC) Insufficient reaction time or temperature.1. Increase reaction time: Monitor the reaction by TLC until the starting material spot is no longer visible. Reactions can take from 1 to 10 hours.[2] 2. Increase reaction temperature: Refluxing at a higher temperature (if the solvent allows) can increase the reaction rate. Typical temperatures range from 60-110 °C.[2]
Formation of Side Products The secondary alcohol (heptadecan-9-ol) may undergo elimination at high temperatures in the presence of a strong acid.1. Use a milder catalyst: Consider using a Lewis acid catalyst like scandium(III) triflate.[2] 2. Lower the reaction temperature: Optimize for the lowest effective temperature.
Difficulty in Product Isolation The product may not easily precipitate or separate during workup.1. Extraction: Use a suitable organic solvent (e.g., ethyl acetate) for extraction. 2. Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[4] 3. Purification: Column chromatography may be necessary to obtain a pure product.

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Trap

This protocol is designed to maximize the yield by continuously removing water.

Materials:

  • 10-bromodecanoic acid (1 equivalent)

  • Heptadecan-9-ol (1.5 equivalents)

  • p-Toluenesulfonic acid (0.1 equivalents)

  • Toluene (B28343) (solvent)

  • Dean-Stark apparatus, reflux condenser, and heating mantle

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 10-bromodecanoic acid, heptadecan-9-ol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate at the bottom, while the toluene will return to the flask.[3]

  • Continue refluxing until no more water collects in the trap (typically 4-8 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Esterification using an Acyl Chloride

This protocol offers a high-yield alternative to Fischer esterification.

Materials:

Procedure:

  • Formation of the Acyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 equivalents) to 10-bromodecanoic acid (1 equivalent) in anhydrous DCM. A catalytic amount of DMF can be added. Stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude 10-bromodecanoyl chloride in fresh anhydrous DCM. Cool the solution in an ice bath.

  • Slowly add a solution of heptadecan-9-ol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Fischer_Esterification_Workflow Reactants 10-Bromodecanoic Acid + Heptadecan-9-ol ReactionVessel Reaction at Reflux (60-110°C) Reactants->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H₂SO₄, PTSA) AcidCatalyst->ReactionVessel WaterRemoval Water Removal (Dean-Stark Trap) ReactionVessel->WaterRemoval Equilibrium Shift Workup Aqueous Workup (Neutralization & Washing) ReactionVessel->Workup WaterRemoval->ReactionVessel Purification Purification (Column Chromatography) Workup->Purification Product Heptadecan-9-yl 10-bromodecanoate Purification->Product

Caption: Workflow for optimizing Fischer esterification yield.

Troubleshooting_Yield_Issues LowYield Low Yield Observed Equilibrium Reversible Reaction (Equilibrium Limitation) LowYield->Equilibrium Possible Cause IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Possible Cause SideReactions Side Reactions (e.g., Elimination) LowYield->SideReactions Possible Cause RemoveWater Solution: Remove H₂O (Dean-Stark) Equilibrium->RemoveWater ExcessReagent Solution: Use Excess Reagent Equilibrium->ExcessReagent IncreaseTimeTemp Solution: Increase Time/Temperature IncompleteReaction->IncreaseTimeTemp MilderConditions Solution: Milder Catalyst/Temp SideReactions->MilderConditions

Caption: Troubleshooting logic for low synthesis yield.

References

Purification of "Heptadecan-9-yl 10-bromodecanoate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of "Heptadecan-9-yl 10-bromodecanoate" by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: My compound is very non-polar and has a high Rf value even with pure hexane (B92381). How can I achieve good separation?

A1: For highly non-polar compounds like this compound, achieving a low Rf value can be challenging. An Rf of 0.3-0.4 is often ideal for good separation. If your compound is running too fast (high Rf), you should use a less polar mobile phase. Since hexane is already the least polar common solvent, you might consider using petroleum ether, which is slightly less polar. However, it's more likely that even with pure hexane, your compound will still have a relatively high Rf. In such cases, a high Rf might not be problematic if the separation from impurities is significant. If impurities are close, you may need to use a longer column to increase the separation distance or consider reverse-phase chromatography.

Q2: I'm not seeing my compound elute from the column, even after collecting many fractions. What could be the problem?

A2: There are several potential reasons for this issue:

  • Compound Decomposition: The compound might be unstable on silica (B1680970) gel.[1] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.

  • Incorrect Solvent System: Double-check that you have prepared the correct solvent system and haven't accidentally used a more polar solvent than intended.[1]

  • Compound Already Eluted: Your compound may have eluted very quickly in the solvent front.[1] Check the very first fractions you collected.

  • Dilute Fractions: The concentration of your compound in the collected fractions may be too low to detect by TLC.[1] Try concentrating a few fractions in the expected elution range and re-spotting them on a TLC plate.[2]

Q3: All my collected fractions seem to be mixed with impurities, even though the separation looked good on the TLC plate. Why is this happening?

A3: This can occur for a few reasons:

  • Overloading the Column: If you load too much crude material onto the column, the separation bands will broaden and overlap. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of your sample.[3]

  • Poor Column Packing: Air bubbles or cracks in the silica gel bed can lead to uneven flow of the mobile phase and poor separation.[4] Ensure your column is packed uniformly.

  • Compound Degradation on the Column: As mentioned before, if your compound is degrading on the silica gel during the elution process, you will continuously collect fractions containing both your product and the degradation products.[1]

Q4: My compound is "tailing" or "streaking" down the column, leading to broad elution bands and poor separation. How can I fix this?

A4: Tailing is often a sign of strong interaction between your compound and the stationary phase. While this compound is non-polar, impurities in your sample could be polar and cause this effect.

  • Increase Solvent Polarity: Once your desired compound starts to elute, you can try gradually increasing the polarity of the mobile phase (e.g., by adding a small percentage of ethyl acetate (B1210297) to the hexane). This can help to move strongly adsorbed compounds off the column more quickly and reduce tailing.[1]

  • Check for Acidity: Silica gel is slightly acidic, which can sometimes cause issues with certain compounds.[3] While unlikely to be a major issue for a bromoester, if you suspect this is a problem, you could try using deactivated silica gel or a different adsorbent like alumina.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)[5]

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool[6]

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Selection:

  • Begin by determining the optimal solvent system using thin-layer chromatography (TLC).

  • Spot the crude material on a TLC plate and elute with different ratios of hexane and ethyl acetate.

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[5] A good starting point for a non-polar compound like this is 100% hexane, followed by gradual additions of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate).

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.[3][6]

  • Add a small layer of sand (approx. 0.5 cm) on top of the plug.[4][6]

  • Prepare a slurry of silica gel in the chosen mobile phase.[3][5]

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[4][6]

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface.[3][6]

  • Never let the solvent level drop below the top of the silica gel.[4]

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.[5][7]

  • Carefully apply the sample solution to the top of the column using a pipette.[5][7]

  • Alternatively, for less soluble compounds, a "dry-loading" method can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.[7]

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting the eluate in fractions in separate test tubes.[4][5]

  • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to determine which ones contain the purified product.[4][5]

  • Spot a small amount from each fraction on a TLC plate, elute, and visualize under a UV lamp or with an appropriate stain.

7. Isolation:

  • Combine the pure fractions containing this compound.[5]

  • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-200 mesh)Standard adsorbent for normal-phase chromatography of non-polar to moderately polar compounds.[5]
Mobile Phase Hexane with 0-5% Ethyl AcetateThis compound is expected to be highly non-polar. Start with pure hexane and add ethyl acetate to adjust polarity if needed.[8]
Target Rf Value ~0.3Provides a good balance between elution time and separation efficiency.[5]
Adsorbent to Sample Ratio 20:1 to 50:1 (by weight)Ensures adequate separation capacity and prevents column overloading.[3]

Visualization

experimental_workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Product Isolation Mobile_Phase_Selection Mobile Phase Selection (TLC) Column_Packing Column Packing (Slurry Method) Mobile_Phase_Selection->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Fraction_Analysis->Elution Adjust Mobile Phase Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Heptadecan-9-yl 10-bromodecanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Heptadecan-9-yl 10-bromodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a Fischer esterification reaction. This involves reacting 10-bromodecanoic acid with heptadecan-9-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester and water.[1][2][3]

Q2: What are the primary byproducts I should expect in my crude reaction mixture?

A2: The primary byproducts in the Fischer esterification of this compound are water and unreacted starting materials.[1] Due to the reversible nature of the reaction, it is common to have residual 10-bromodecanoic acid and heptadecan-9-ol in the crude product.

Q3: Are there any potential side reactions I should be aware of?

A3: Yes, a potential side reaction is the acid-catalyzed dehydration of the secondary alcohol, heptadecan-9-ol, to form a mixture of heptadecene isomers. This is more likely to occur at higher reaction temperatures. It is also important to use a non-nucleophilic acid catalyst to avoid substitution reactions with the bromide.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (10-bromodecanoic acid and heptadecan-9-ol), you can observe the disappearance of the reactants and the appearance of the less polar ester product spot. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is typically suitable for developing the TLC plate.[4][5][6]

Q5: What is the best method to purify the final product?

A5: A multi-step approach is generally required for the purification of this compound. The first step is typically a work-up procedure involving washing the crude product with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted 10-bromodecanoic acid and the acid catalyst.[1] Subsequent purification is often achieved through column chromatography on silica (B1680970) gel to separate the ester from the unreacted heptadecan-9-ol and any other non-polar impurities.[7]

Troubleshooting Guides

Issue 1: Low Yield of Ester
Possible Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium) - Use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product.[8] - Use a large excess of one of the reactants (typically the less expensive one).
Insufficient Catalyst - Ensure an adequate amount of acid catalyst is used (typically a catalytic amount, e.g., 1-5 mol%).
Low Reaction Temperature - Increase the reaction temperature, but be mindful of the potential for alcohol dehydration. A moderate temperature of 80-100°C is often a good starting point.
Product Hydrolysis during Work-up - Ensure the work-up is performed promptly after the reaction is complete. Avoid prolonged contact with aqueous acidic conditions.
Issue 2: Presence of Unreacted Starting Materials After Purification
Possible Cause Troubleshooting Steps
Inefficient Washing - During the work-up, ensure thorough mixing with the sodium bicarbonate solution to completely neutralize and remove the unreacted carboxylic acid. Repeat the wash if necessary.
Co-elution during Column Chromatography - Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[9] - Monitor fractions carefully using TLC to identify and combine only the pure product fractions.
Overloading the Column - Do not overload the silica gel column with crude product, as this will lead to poor separation. A general rule is to use a 1:20 to 1:50 ratio of crude product to silica gel by weight.
Issue 3: Product is an Oil or Waxy Solid and Difficult to Handle
Possible Cause Troubleshooting Steps
Inherent Properties of Long-Chain Esters - Long-chain esters are often oils or low-melting solids. Gentle warming may be necessary for transfer. - For purification by crystallization, it can be challenging to find a suitable solvent. A solvent in which the ester has high solubility at elevated temperatures and low solubility at low temperatures is required.
Presence of Impurities - The presence of unreacted starting materials can lower the melting point of the product, making it appear oily or waxy. Effective purification should yield a product with a sharper melting point.

Data Presentation

Table 1: Physical and Solubility Properties of Reactants and Product

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Solubility
10-Bromodecanoic AcidC₁₀H₁₉BrO₂251.16SolidSoluble in most organic solvents; partly miscible in water.
Heptadecan-9-olC₁₇H₃₆O256.47SolidSoluble in DMSO and corn oil; insoluble in water.
This compoundC₂₇H₅₃BrO₂489.61Expected to be a waxy solid or oilExpected to be soluble in non-polar organic solvents (e.g., hexane, ethyl acetate) and insoluble in water.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10-bromodecanoic acid (1.0 eq), heptadecan-9-ol (1.2 eq), and a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and stir vigorously.

    • Monitor the reaction progress by TLC. A typical mobile phase is 9:1 hexane:ethyl acetate. The ester product should have a higher Rf value than the starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway 10-Bromodecanoic_Acid 10-Bromodecanoic Acid Reaction_Mixture Reaction Mixture 10-Bromodecanoic_Acid->Reaction_Mixture Heptadecan-9-ol Heptadecan-9-ol Heptadecan-9-ol->Reaction_Mixture Dehydration_Byproduct Heptadecene (Side Product) Heptadecan-9-ol->Dehydration_Byproduct Dehydration (Side Reaction) Acid_Catalyst H+ Acid_Catalyst->Reaction_Mixture Heptadecan-9-yl_10-bromodecanoate Heptadecan-9-yl 10-bromodecanoate Reaction_Mixture->Heptadecan-9-yl_10-bromodecanoate Esterification Water Water Reaction_Mixture->Water Unreacted_Acid Unreacted 10-Bromodecanoic Acid Reaction_Mixture->Unreacted_Acid Unreacted_Alcohol Unreacted Heptadecan-9-ol Reaction_Mixture->Unreacted_Alcohol

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Crude Product Analysis (TLC) Pure_Product Pure Product? Start->Pure_Product Unreacted_SM Unreacted Starting Materials? Pure_Product->Unreacted_SM No Characterize Characterize Product (NMR, MS) Pure_Product->Characterize Yes Side_Products Unknown Spots? Unreacted_SM->Side_Products No Wash Wash with NaHCO3 Unreacted_SM->Wash Acid Present Column Column Chromatography Unreacted_SM->Column Alcohol Present Optimize_Reaction Optimize Reaction Conditions (e.g., Dean-Stark) Unreacted_SM->Optimize_Reaction Both Present Side_Products->Characterize No Optimize_Chromatography Optimize Chromatography (Solvent Gradient) Side_Products->Optimize_Chromatography Yes Identify_Side_Products Isolate and Identify Side Products Side_Products->Identify_Side_Products Yes Wash->Column Column->Pure_Product Optimize_Reaction->Start Optimize_Chromatography->Column

Caption: Troubleshooting workflow for byproduct removal and purification.

References

"Heptadecan-9-yl 10-bromodecanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Heptadecan-9-yl 10-bromodecanoate. The information herein is based on general chemical principles of long-chain esters and alkyl bromides, as specific stability data for this molecule is limited. It is intended to guide researchers, scientists, and drug development professionals in anticipating and addressing potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: this compound is a long-chain ester with a terminal alkyl bromide. Based on its structure, the primary stability concerns are susceptibility to hydrolysis of the ester linkage and degradation via reactions of the alkyl bromide, such as nucleophilic substitution or elimination. It is also important to consider its thermal and photostability. A safety data sheet for a similar compound, Heptadecan-9-yl 8-bromooctanoate, indicates it is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Q2: What are the recommended storage conditions for this compound?

A2: Several suppliers recommend storing this compound and similar compounds at -20°C for long-term stability[2][3][4]. For solutions in solvents, storage at -80°C is recommended for up to six months, while at -20°C, the suggested use is within one month[2][5].

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products would likely result from:

  • Ester Hydrolysis: This would yield heptadecan-9-ol and 10-bromodecanoic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Alkyl Bromide Reactions: The terminal bromine is a good leaving group, making it susceptible to nucleophilic substitution. For example, reaction with water could produce heptadecan-9-yl 10-hydroxydecanoate. In the presence of a base, elimination reactions could also occur.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). Degradation of the compound. 1. Confirm the identity of the new peaks by mass spectrometry. Compare with the expected masses of potential degradation products (heptadecan-9-ol, 10-bromodecanoic acid, heptadecan-9-yl 10-hydroxydecanoate). 2. Review the experimental conditions: check the pH, temperature, and exposure to light of all solutions and reaction mixtures. 3. Perform a forced degradation study (see Experimental Protocols section) to confirm the identity of degradants under specific stress conditions.
Loss of compound purity over time during storage. Improper storage conditions. 1. Ensure the compound is stored at the recommended -20°C or colder for the pure substance and in solution[2][3][4][5]. 2. Aliquot the compound to minimize freeze-thaw cycles. 3. Store in a tightly sealed, amber vial to protect from moisture and light.
Inconsistent experimental results. Variability in compound stability under different experimental setups. 1. Standardize all experimental protocols, paying close attention to buffer composition (pH), temperature, and light exposure. 2. Prepare fresh solutions of this compound for each experiment, if possible. 3. Include control samples in your experiments to monitor the stability of the compound over the course of the assay.
Formation of precipitates in solution. Hydrolysis leading to less soluble degradation products. 1. Analyze the precipitate to identify its composition. 10-bromodecanoic acid may have different solubility characteristics than the parent ester. 2. Adjust the solvent system or pH to improve the solubility of both the parent compound and any potential degradants.

Quantitative Data Presentation

As specific quantitative degradation data for this compound is not publicly available, the following tables are provided as templates for how such data could be presented.

Table 1: Example of pH-Dependent Hydrolysis Data

pHTemperature (°C)Time (hours)This compound Remaining (%)10-bromodecanoic acid Formed (%)
4.0252499.50.5
7.0252498.21.8
9.0252485.314.7

Table 2: Example of Thermal Degradation Data

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradant(s) (%)
407297.12.9 (Hydrolysis Products)
607288.511.5 (Hydrolysis and other)
807272.327.7 (Multiple Products)

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Hydrolytic Stability

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Degradation Samples:

    • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protect from light.

  • Time Points: Withdraw aliquots at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and the formation of degradation products.

Visualizations

This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution parent Heptadecan-9-yl 10-bromodecanoate h_prod1 Heptadecan-9-ol parent->h_prod1 H₂O (Acid/Base) h_prod2 10-Bromodecanoic acid parent->h_prod2 H₂O (Acid/Base) s_prod Heptadecan-9-yl 10-hydroxydecanoate parent->s_prod H₂O/OH⁻

Caption: Potential degradation pathways of this compound.

Stability Testing Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (pH, Temp, Light) start->stress sample Collect Samples at Time Points stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze via Stability-Indicating Method (e.g., HPLC) quench->analyze end Quantify Degradation & Identify Products analyze->end

References

Troubleshooting low coupling efficiency with "Heptadecan-9-yl 10-bromodecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Heptadecan-9-yl 10-bromodecanoate." This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of this molecule, with a particular focus on overcoming low coupling efficiency in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a lipid molecule with the chemical formula C27H53BrO2.[1] It is primarily used as an intermediate in the synthesis of other complex lipid molecules.[2] Its structure consists of a long hydrocarbon chain with a bromine atom at the 10-position of the decanoate (B1226879) group, making it a suitable substrate for nucleophilic substitution reactions. The bromide ion is a good leaving group for such reactions.[3]

Q2: What are the common applications of this compound?

This compound is a building block for the synthesis of various lipid-based structures, including those used in the formation of lipid nanoparticles for drug delivery applications.[2][4] The bromo-functional group allows for the attachment of various moieties through nucleophilic substitution.

Q3: What type of reaction is typically used to couple a molecule to this compound?

The most common reaction is a nucleophilic substitution, where a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion. This can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[5][6][7]

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common challenge in organic synthesis. The following sections provide a structured approach to identifying and resolving the root causes of poor reaction yields when using this compound.

Initial Troubleshooting Workflow

If you are experiencing low yields, this workflow can help you diagnose the potential issue.

TroubleshootingWorkflow start Low Coupling Yield check_reagents Verify Reagent Quality (Substrate, Nucleophile, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_side_reactions Investigate Potential Side Reactions (Elimination, Hydrolysis) start->check_side_reactions optimize_nucleophile Optimize Nucleophile check_reagents->optimize_nucleophile Reagent Issue optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time Condition Issue optimize_solvent Optimize Solvent check_side_reactions->optimize_solvent Side Reaction Issue add_catalyst Consider a Catalyst/ Additive check_side_reactions->add_catalyst success Improved Yield optimize_nucleophile->success optimize_solvent->success optimize_temp_time->success add_catalyst->success ReactionPathways reactant reactant product product side_product side_product reagent reagent substrate Heptadecan-9-yl 10-bromodecanoate substitution_product Desired Coupled Product substrate->substitution_product Substitution (SN2) elimination_product Elimination Side-Product (Alkene) substrate->elimination_product Elimination (E2) nucleophile + Nucleophile (Nu:) base + Base (B:) ParameterInfluence parameter parameter outcome outcome temp Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity (Subst. vs. Elim.) temp->selectivity High temp favors elimination solvent Solvent Choice solvent->rate Polar aprotic favors SN2 solvent->selectivity nucleophile Nucleophile Strength & Sterics nucleophile->rate Stronger/less hindered = faster yield Product Yield nucleophile->yield base Base Strength base->selectivity Strong/bulky base favors elimination rate->yield

References

Technical Support Center: Monitoring "Heptadecan-9-yl 10-bromodecanoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving "Heptadecan-9-yl 10-bromodecanoate".

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in monitoring the synthesis of this compound?

A1: The primary challenges stem from the physical properties of the starting materials and the product. These include:

  • Similar Polarity: The starting materials (Heptadecan-9-ol and 10-bromodecanoic acid or its acid chloride/anhydride) and the final ester product have relatively similar, non-polar characteristics, which can make chromatographic separation challenging.

  • High Boiling Points: The low volatility of the reactants and product makes analysis by Gas Chromatography (GC) more complex, requiring high temperatures which can potentially lead to degradation.

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-Vis chromophore, which can limit the sensitivity of detection by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

Q2: Which analytical techniques are recommended for monitoring the progress of this reaction?

A2: A variety of techniques can be employed, each with its own advantages and disadvantages. The most common are:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information and confirmation of the product's identity.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially when coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and can be used for quantitative analysis of the reaction mixture.[1][2]

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid's O-H stretch and the appearance of the ester's C=O stretch.[3][4]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Spots are streaking Sample is too concentrated. Inappropriate solvent system.Dilute the sample. Adjust the polarity of the mobile phase. A common starting point is a hexane (B92381)/ethyl acetate (B1210297) mixture.[5][6]
Poor separation of spots The polarity of the eluent is too high or too low.Systematically vary the ratio of the non-polar and polar solvents in your mobile phase. For long-chain esters, a less polar system is often required.[7]
No spots are visible The compound is not UV active. The concentration is too low.Use a universal stain such as potassium permanganate, iodine, or ceric ammonium (B1175870) molybdate.[5] Increase the amount of sample spotted on the plate.
Rf values are too high or too low The mobile phase is too polar or not polar enough, respectively.Decrease the polarity of the mobile phase to lower the Rf values. Increase the polarity to raise the Rf values.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Peak tailing Active sites in the GC liner or column. Column contamination.Use a deactivated liner. Bake out the column.
No peak for the product The compound may have degraded in the hot injector. The compound is not volatile enough.Lower the injector temperature. Use a column suitable for high molecular weight compounds.[8]
Broad peaks The oven temperature program is not optimized. Carrier gas flow rate is too low.Optimize the temperature ramp rate. Increase the carrier gas flow rate.
Poor resolution between reactant and product peaks The column is not providing adequate separation.Use a longer column or a column with a different stationary phase. A mid-polarity phase is often a good starting point for esters.[8]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates. Draw a light pencil line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the starting materials (Heptadecan-9-ol and 10-bromodecanoic acid) and the reaction mixture on the baseline.

  • Elution: Develop the plate in a sealed chamber containing a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[5][7]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under a UV lamp (if applicable) and then stain with a universal visualizing agent like potassium permanganate.

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The product, being an ester, will likely have a higher Rf value than the starting carboxylic acid and alcohol.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components. Dry the extract and dilute it with a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: A capillary column suitable for the analysis of long-chain esters, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Source Temperature: 230 °C.

  • Analysis: Monitor the chromatogram for the disappearance of the reactant peaks and the appearance of the product peak at its characteristic retention time. The mass spectrum of the product should show the expected molecular ion and fragmentation pattern.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Progress Monitoring cluster_analysis Data Analysis & Decision cluster_outcome Outcome Reactants Heptadecan-9-ol + 10-bromodecanoic acid Reaction Esterification Reaction Reactants->Reaction TLC TLC Analysis Reaction->TLC Quick Check GC_MS GC-MS Analysis Reaction->GC_MS Quantitative Analysis HPLC HPLC Analysis Reaction->HPLC Quantitative Analysis NMR NMR Analysis Reaction->NMR Structural Confirmation Analysis Analyze Data TLC->Analysis GC_MS->Analysis HPLC->Analysis NMR->Analysis Decision Reaction Complete? Analysis->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring the progress of the this compound synthesis.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_GCMS GC-MS Issues cluster_Solutions Potential Solutions Start Problem with Reaction Monitoring TLC_Problem TLC shows no product formation Start->TLC_Problem GCMS_Problem No product peak in GC-MS Start->GCMS_Problem Check_Stain Is the stain working? TLC_Problem->Check_Stain Check_Conc Is the sample concentrated enough? Check_Stain->Check_Conc Yes Sol_Stain Use a different stain Check_Stain->Sol_Stain No Sol_Conc Concentrate the sample Check_Conc->Sol_Conc No Check_Temp Is the injector temperature too high? GCMS_Problem->Check_Temp Check_Column Is the column suitable? Check_Temp->Check_Column No Sol_Temp Lower injector temperature Check_Temp->Sol_Temp Yes Sol_Column Use a high-temp column Check_Column->Sol_Column No

Caption: A troubleshooting decision tree for common issues in reaction monitoring.

References

Technical Support Center: Optimizing Reaction Conditions for "Heptadecan-9-yl 10-bromodecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Heptadecan-9-yl 10-bromodecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for synthesizing this compound?

A1: The synthesis of this compound, an ester derived from a secondary alcohol (Heptadecan-9-ol) and a long-chain bromo-carboxylic acid (10-bromodecanoic acid), is typically achieved through two primary esterification methods:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst.[1][2][3] It is a cost-effective method, but the reaction is reversible and may require forcing conditions.

  • Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification under milder conditions.[4][5] It is particularly suitable for sterically hindered alcohols and sensitive substrates.[5]

Q2: What are the starting materials required for the synthesis?

A2: The primary starting materials are:

  • Heptadecan-9-ol (a secondary alcohol)

  • 10-bromodecanoic acid

Alternatively, an activated form of the carboxylic acid, such as 10-bromodecanoyl chloride, can be used, which reacts readily with the alcohol, often in the presence of a non-nucleophilic base.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be developed to clearly separate the starting materials (alcohol and carboxylic acid) from the desired ester product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the expected challenges in the purification of this compound?

A4: Due to its high molecular weight and lipophilic nature, purification can be challenging. Common issues include:

  • Removal of Unreacted Starting Materials: Both Heptadecan-9-ol and 10-bromodecanoic acid have high boiling points, making their removal by simple distillation difficult.

  • Byproduct Removal: In Steglich esterification, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration, but trace amounts might remain.

  • Chromatography: Column chromatography is often necessary for high purity. The non-polar nature of the product requires a solvent system with low to moderate polarity (e.g., gradients of ethyl acetate (B1210297) in hexane). The compound may not be UV-active, necessitating the use of staining agents like potassium permanganate (B83412) for visualization on TLC plates.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Ineffective Catalyst (Fischer Esterification) Use a fresh, anhydrous strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure adequate catalyst loading (typically 1-5 mol%).
Deactivated Coupling Agent (Steglich Esterification) Use fresh DCC or DIC. These reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature For Fischer esterification, ensure the reaction is heated to reflux to drive the equilibrium towards the product.[1] For Steglich esterification, the reaction is typically run at room temperature, but gentle heating (e.g., 40-50 °C) may be required for slow reactions.
Presence of Water Fischer esterification is a reversible reaction where water is a byproduct.[3] Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like molecular sieves. Ensure all reagents and solvents are anhydrous.
Steric Hindrance Heptadecan-9-ol is a secondary alcohol and can be sterically hindered. If Fischer esterification yields are low, consider switching to the milder Steglich esterification, which is more effective for hindered alcohols.[5]
Issue 2: Presence of Significant Side Products
Potential Cause Troubleshooting Step
Elimination of Secondary Alcohol (Fischer Esterification) Strong acidic conditions and high temperatures can lead to the dehydration of Heptadecan-9-ol to form heptadecene. Use a milder acid catalyst or lower the reaction temperature and extend the reaction time.
N-Acylurea Formation (Steglich Esterification) This side product arises from the rearrangement of the O-acylisourea intermediate.[5] Ensure a catalytic amount of DMAP is used, as it minimizes this side reaction by acting as an efficient acyl transfer agent.
Reaction with Bromine Moiety Although generally stable, prolonged reaction times at high temperatures in the presence of certain nucleophiles could potentially lead to side reactions involving the bromo- group. Monitor the reaction closely and avoid excessive heating.
Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | | Incomplete Removal of Acid Catalyst/Carboxylic Acid | After the reaction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted 10-bromodecanoic acid. | | Persistent DCU Byproduct (Steglich Esterification) | Most of the DCU will precipitate and can be filtered off. To remove residual DCU, the crude product can be dissolved in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., cold diethyl ether) and then filtered again. Alternatively, column chromatography will separate the product from DCU. | | Co-elution during Column Chromatography | The product and unreacted Heptadecan-9-ol may have similar polarities. Use a shallow gradient of a polar solvent (e.g., 0-10% ethyl acetate in hexane) during column chromatography to achieve better separation. |

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the synthesis of long-chain esters from secondary alcohols, providing a baseline for optimizing the synthesis of this compound.

Table 1: Fischer-Speier Esterification Parameters

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Alcohol:Acid) 1.2 : 13 : 11.2 : 1
Catalyst H₂SO₄ (5 mol%)p-TsOH (10 mol%)H₂SO₄ (2 mol%)
Solvent Toluene (B28343)None (Alcohol as solvent)Dichloromethane (B109758)
Temperature (°C) 110 (Reflux)12040 (Reflux)
Reaction Time (h) 12-248-1624-48
Water Removal Dean-StarkNoneMolecular Sieves
Typical Yield ModerateModerate to GoodLow to Moderate

Table 2: Steglich Esterification Parameters

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Alcohol:Acid:DCC:DMAP) 1.2 : 1 : 1.2 : 0.11.5 : 1 : 1.5 : 0.21 : 1.2 : 1.2 : 0.1
Coupling Agent DCCDICDCC
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature (°C) 0 to Room Temp.Room Temp.Room Temp.
Reaction Time (h) 12-2416-3018-24
Typical Yield Good to ExcellentGood to ExcellentGood

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 10-bromodecanoic acid (1.0 eq), Heptadecan-9-ol (1.2 eq), and toluene (sufficient to suspend the reagents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

Protocol 2: Steglich Esterification of this compound
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 10-bromodecanoic acid (1.0 eq), Heptadecan-9-ol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_methods Esterification Methods Heptadecan-9-ol Heptadecan-9-ol Fischer_Esterification Fischer Esterification Heptadecan-9-ol->Fischer_Esterification Steglich_Esterification Steglich Esterification Heptadecan-9-ol->Steglich_Esterification 10-bromodecanoic_acid 10-bromodecanoic acid 10-bromodecanoic_acid->Fischer_Esterification 10-bromodecanoic_acid->Steglich_Esterification Product Heptadecan-9-yl 10-bromodecanoate Fischer_Esterification->Product H+, Heat -H2O Steglich_Esterification->Product DCC, DMAP

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Reaction Setup (Reactants + Solvent + Catalyst) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Washing & Extraction) Monitoring->Workup Complete Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Start Low Yield? Check_Catalyst Catalyst/Reagent Activity? Start->Check_Catalyst Yes Success Improved Yield Start->Success No Check_Water Water Present? Check_Catalyst->Check_Water No Use_Fresh Use Fresh Reagents Check_Catalyst->Use_Fresh Yes Check_Temp Optimal Temperature? Check_Water->Check_Temp No Remove_Water Use Dean-Stark/ Anhydrous Conditions Check_Water->Remove_Water Yes Check_Side_Reactions Side Products? Check_Temp->Check_Side_Reactions Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Optimize_Conditions Optimize Conditions/ Change Method Check_Side_Reactions->Optimize_Conditions Yes Use_Fresh->Success Remove_Water->Success Adjust_Temp->Success Optimize_Conditions->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Heptadecan-9-yl 10-bromodecanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this long-chain bromoester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, an ester derived from a secondary alcohol (Heptadecan-9-ol) and a brominated carboxylic acid (10-bromodecanoic acid), can be approached through several esterification methods. The most common and applicable methods are:

  • Fischer Esterification: A classic acid-catalyzed esterification. While seemingly straightforward, it is an equilibrium reaction and may require specific conditions to achieve high yields with a sterically hindered secondary alcohol.[1][2][3]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a milder alternative to Fischer esterification and is particularly effective for sterically hindered alcohols and acid-sensitive substrates.[4][5][6]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8][9] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable.[7][8]

Q2: I am observing a low yield in my Fischer esterification attempt. What are the likely causes?

A2: Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[1] Several factors can contribute to this:

  • Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the product.

  • Water content: The presence of water in the reactants or solvent can inhibit the reaction.

  • Steric hindrance: Heptadecan-9-ol is a secondary alcohol, which can be sterically hindered, slowing down the reaction rate.

  • Sub-optimal catalyst concentration: An insufficient amount of acid catalyst will result in a slow reaction rate.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of a long-chain, non-polar molecule like this compound typically involves chromatographic techniques. Given its likely physical state as a waxy solid or oil, column chromatography is the most effective method. Recrystallization can be challenging for such molecules as they may "oil out" rather than form crystals.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are necessary:

  • 10-bromodecanoic acid: This is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • DCC (in Steglich esterification): Dicyclohexylcarbodiimide is a potent allergen and sensitizer. Avoid inhalation of the powder and skin contact.

  • DEAD/DIAD (in Mitsunobu reaction): Diethyl azodicarboxylate and diisopropyl azodicarboxylate are potentially explosive and should be handled with care, avoiding heat and shock.[10]

  • Solvents: Many organic solvents used in these syntheses are flammable and toxic. Always work in a fume hood and away from ignition sources.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via different methods.

Method 1: Fischer Esterification

Diagram: Fischer Esterification Workflow

FischerEsterification Reactants Heptadecan-9-ol + 10-Bromodecanoic Acid + Acid Catalyst (e.g., H2SO4) Reaction Reflux in non-polar solvent (e.g., Toluene) with Dean-Stark trap Reactants->Reaction Workup 1. Cool to RT 2. Neutralize with NaHCO3(aq) 3. Wash with Brine 4. Dry over Na2SO4 Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Heptadecan-9-yl 10-bromodecanoate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting Table: Fischer Esterification

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient catalyst. 2. Presence of water in reactants/solvent. 3. Reaction not at equilibrium. 4. Low reaction temperature.1. Increase the concentration of the acid catalyst (e.g., H2SO4, p-TsOH). 2. Use anhydrous solvents and dry reactants thoroughly. 3. Use a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium.[3] 4. Ensure the reaction is refluxing at the appropriate temperature for the solvent used.
Presence of Starting Material in Product 1. Incomplete reaction. 2. Insufficient reaction time.1. Increase the excess of one reactant (typically the less expensive one). 2. Prolong the reaction time and monitor by TLC until the starting material is consumed.
Product Decomposition (Dark Color) 1. Excessive heat. 2. Strong acid catalyst causing side reactions.1. Reduce the reaction temperature if possible, or use a milder acid catalyst. 2. Consider using a milder catalyst such as ferric chloride.[11]
Difficult Purification 1. Co-elution of starting alcohol and product. 2. Oiling out during recrystallization.1. Use a less polar solvent system for column chromatography to improve separation. 2. Forgo recrystallization in favor of column chromatography.
Method 2: Steglich Esterification

Diagram: Steglich Esterification Workflow

SteglichEsterification Reactants Heptadecan-9-ol + 10-Bromodecanoic Acid + DCC + DMAP (cat.) Reaction Stir in anhydrous DCM or THF at 0°C to RT Reactants->Reaction Workup 1. Filter off DCU 2. Wash with dilute HCl 3. Wash with NaHCO3(aq) 4. Dry over Na2SO4 Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Heptadecan-9-yl 10-bromodecanoate Purification->Product

Caption: Workflow for the synthesis of this compound via Steglich Esterification.

Troubleshooting Table: Steglich Esterification

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive DCC (hydrolyzed). 2. Insufficient DMAP. 3. Presence of water.1. Use fresh, high-quality DCC. 2. Ensure a catalytic amount of DMAP is used (typically 5-10 mol%).[4] 3. Use anhydrous solvents and dry reactants.
Formation of N-acylurea byproduct 1. Slow reaction of the alcohol with the O-acylisourea intermediate.1. Increase the amount of DMAP to facilitate the formation of the more reactive acylpyridinium intermediate.[4] 2. Ensure the alcohol is added promptly after the activation of the carboxylic acid.
Difficulty Removing Dicyclohexylurea (DCU) 1. DCU is soluble in some organic solvents.1. After the reaction, cool the mixture in an ice bath to maximize precipitation of DCU before filtration. 2. If DCU persists, it can be removed during column chromatography.
Method 3: Mitsunobu Reaction

Diagram: Mitsunobu Reaction Workflow

MitsunobuReaction Reactants Heptadecan-9-ol + 10-Bromodecanoic Acid + PPh3 + DEAD/DIAD Reaction Stir in anhydrous THF at 0°C to RT Reactants->Reaction Workup 1. Evaporate solvent 2. Triturate with ether/hexane (B92381) to precipitate Ph3PO 3. Filter Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Heptadecan-9-yl 10-bromodecanoate Purification->Product

Caption: Workflow for the synthesis of this compound via the Mitsunobu Reaction.

Troubleshooting Table: Mitsunobu Reaction

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive DEAD/DIAD. 2. Order of addition is incorrect. 3. pKa of the carboxylic acid is too high.1. Use fresh azodicarboxylate. 2. Try pre-forming the betaine (B1666868) by adding DEAD/DIAD to PPh3 before adding the alcohol and then the acid.[8] 3. This is not an issue for 10-bromodecanoic acid, but is a consideration for other nucleophiles.
Difficulty Removing Triphenylphosphine Oxide (TPPO) 1. TPPO is often soluble in the reaction mixture and co-elutes with the product.1. After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a hexane/ether mixture to precipitate TPPO. 2. Use a modified phosphine (B1218219) reagent designed for easier removal of the oxide byproduct.
Formation of Side Products 1. The azodicarboxylate acting as a nucleophile.1. This is more likely with less acidic nucleophiles (pKa > 13).[8] For a carboxylic acid, this is generally not a significant problem.

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add Heptadecan-9-ol (1.0 eq), 10-bromodecanoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Add toluene (B28343) as the solvent and heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Steglich Esterification
  • Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Heptadecan-9-ol (1.0 eq), 10-bromodecanoic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 3: Mitsunobu Reaction
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Heptadecan-9-ol (1.0 eq), 10-bromodecanoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Cool the mixture to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Workup: Remove the solvent under reduced pressure. Add diethyl ether to the residue and cool to 0 °C to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

References

"Heptadecan-9-yl 10-bromodecanoate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Heptadecan-9-yl 10-bromodecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound in a tightly sealed container at -20°C.[1]

Q2: What are the primary hazards associated with this compound?

A2: According to the available safety data sheet, this compound is not classified as a hazardous substance.[1] However, it should always be handled with care by personnel qualified in handling potentially hazardous chemicals.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is recommended to wear chemical-resistant gloves and safety goggles.[1] Work should be conducted in a chemical fume hood.[1]

Q4: Is this compound stable under normal conditions?

A4: The compound is stable under recommended storage conditions.[2] Conditions to avoid include heat, flames, and sparks.[1]

Q5: What materials are incompatible with this compound?

A5: Strong oxidizing agents are incompatible with this compound.[2]

Troubleshooting Guides

Problem: I observe degradation of the compound.

  • Possible Cause: Improper storage conditions.

  • Solution: Ensure the compound is stored at -20°C in a tightly closed container, protected from heat and moisture.[1][2]

Problem: The compound has changed in appearance.

  • Possible Cause: Potential contamination or degradation.

  • Solution: Do not use the compound if its physical appearance has changed. Dispose of it according to local regulations.[1]

Data Presentation

Storage and Handling Parameters

ParameterRecommendationCitation
Storage Temperature-20°C[1]
ContainerTightly closed vessels[1]
Incompatible MaterialsStrong oxidizing agents[2]
Conditions to AvoidHeat, flames, and sparks[1]

Personal Protective Equipment (PPE)

EquipmentSpecificationCitation
Eye ProtectionSafety goggles[1]
Hand ProtectionChemical-resistant gloves[1]
Engineering ControlsUse only in a chemical fume hood[1]

Experimental Protocols

Standard Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required personal protective equipment, including safety goggles and chemical-resistant gloves.[1]

  • Dispensing: Allow the container to reach room temperature before opening to prevent moisture condensation. Carefully weigh or measure the desired amount of the compound.

  • Post-Handling: Tightly reseal the container immediately after use. Clean any spills promptly with an inert absorbent material like sand or vermiculite, and place the waste in a sealed container for disposal.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

Spill Response Protocol

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as sand or silica (B1680970) gel to contain the spill.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a tightly closed container for disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Arrange for the disposal of the waste material through a licensed disposal company, in accordance with local, regional, and national regulations.[1]

Mandatory Visualization

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_action Response Action Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Unmanageable Spill Assess->LargeSpill Major Contain Contain Spill with Inert Absorbent SmallSpill->Contain Evacuate Evacuate Area & Call Emergency Response LargeSpill->Evacuate Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

References

Removing unreacted 10-bromodecanoic acid from "Heptadecan-9-yl 10-bromodecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 10-bromodecanoic acid from the synthesized ester, "Heptadecan-9-yl 10-bromodecanoate."

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted 10-bromodecanoic acid from my ester product, this compound?

A1: Two primary methods are recommended for the purification of this compound from the unreacted carboxylic acid starting material:

  • Liquid-Liquid Extraction: This is often the simplest and quickest method. It involves washing an organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate solution. The basic solution will react with the acidic 10-bromodecanoic acid to form a water-soluble salt, which will then be partitioned into the aqueous layer, leaving the desired ester in the organic layer.

  • Silica (B1680970) Gel Column Chromatography: This technique separates compounds based on their polarity. The more polar 10-bromodecanoic acid will adhere more strongly to the polar silica gel stationary phase, while the less polar ester, this compound, will elute from the column first with a non-polar mobile phase.

Q2: Which purification method should I choose?

A2: The choice of method depends on the scale of your reaction and the required purity of your final product.

  • For a quick and relatively effective purification, especially on a larger scale, liquid-liquid extraction is a good first choice.

  • For achieving very high purity, particularly for analytical purposes or subsequent sensitive reactions, silica gel column chromatography is the preferred method. It can also be used as a secondary purification step after an initial extraction.

Q3: What are the key physical and chemical property differences between 10-bromodecanoic acid and this compound that allow for their separation?

A3: The primary difference exploited for separation is the acidic proton of the carboxylic acid group in 10-bromodecanoic acid. This allows it to be deprotonated by a base, forming a salt that is soluble in water. The ester, lacking this acidic proton, remains in the organic solvent. In column chromatography, the polarity difference is key; the carboxylic acid is significantly more polar than the ester.

Troubleshooting Guides

Liquid-Liquid Extraction Troubleshooting
Issue Possible Cause Solution
Incomplete removal of 10-bromodecanoic acid (checked by TLC or other analysis) Insufficient amount or concentration of the basic wash solution.Increase the volume or concentration of the sodium bicarbonate solution. Perform multiple washes (2-3 times) to ensure complete removal.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.
Low yield of this compound Hydrolysis of the ester back to the carboxylic acid and alcohol under basic conditions.Use a mild base like sodium bicarbonate rather than a strong base (e.g., NaOH). Avoid prolonged exposure to the basic solution.
The ester is partially soluble in the aqueous layer.Ensure the use of a non-polar organic solvent in which the ester is highly soluble and has low miscibility with water (e.g., dichloromethane (B109758), ethyl acetate).
Silica Gel Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of the ester and the acid Incorrect solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate). Gradually increase the polarity to find the optimal separation.
Co-elution of the two compounds.The column may be overloaded. Use a larger column or reduce the amount of crude product loaded. Ensure proper packing of the silica gel to avoid channeling.
Streaking of the carboxylic acid on the TLC/column The silica gel is slightly acidic, which can interact with the carboxylic acid.Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent to suppress the ionization of the carboxylic acid and improve its elution profile.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
10-Bromodecanoic Acid C₁₀H₁₉BrO₂251.1638-41163-165 (at 0.27 kPa)[1][2]Partly miscible in water[1][2][3]. Soluble in organic solvents like ether and dichloromethane[4].
This compound C₂₇H₅₃BrO₂489.61Not availableNot availableExpected to be soluble in non-polar organic solvents like hexane, dichloromethane, and ethyl acetate. Insoluble in water.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture containing "this compound" and unreacted 10-bromodecanoic acid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Washing with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (depending on the solvent density) containing the ester, and the lower aqueous phase will contain the sodium salt of 10-bromodecanoic acid.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-5) one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified "this compound".

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate, with the ratio determined by prior TLC analysis) to the top of the column and begin collecting fractions.

  • Fraction Collection: The less polar "this compound" will travel down the column faster and elute first. The more polar 10-bromodecanoic acid will elute later, or may remain on the column if the eluent is not polar enough.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified "this compound".

Mandatory Visualization

Purification_Workflow start Crude Product (Ester + Acid) dissolve Dissolve in Organic Solvent start->dissolve extraction Liquid-Liquid Extraction (vs. NaHCO3(aq)) dissolve->extraction Method 1 chromatography Silica Gel Column Chromatography dissolve->chromatography Method 2 organic_layer Organic Layer (Ester) extraction->organic_layer aqueous_layer Aqueous Layer (Acid Salt) extraction->aqueous_layer elute Elute with Solvent Gradient chromatography->elute dry_concentrate Dry & Concentrate organic_layer->dry_concentrate pure_ester1 Purified Ester dry_concentrate->pure_ester1 collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine_concentrate Combine Pure Fractions & Concentrate collect_fractions->combine_concentrate pure_ester2 Purified Ester combine_concentrate->pure_ester2

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

Purity Analysis of Heptadecan-9-yl 10-bromodecanoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthetic intermediates like Heptadecan-9-yl 10-bromodecanoate is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other viable analytical techniques for the purity assessment of this long-chain bromoester.

Comparison of Analytical Methods

While HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative or complementary information. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the need for structural elucidation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Typical Sample Non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Soluble compounds in a suitable deuterated solvent.
Primary Use Quantification of the main component and known/unknown impurities.Identification and quantification of volatile impurities. Provides structural information of eluted compounds.Structural elucidation and quantification of the main component and major impurities.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Resolution High, capable of separating closely related compounds.Very high, excellent for separating isomers.Generally lower for complex mixtures unless using advanced techniques.
Data Output Chromatogram with retention times and peak areas.Chromatogram with retention times and mass spectra for each peak.Spectrum with chemical shifts, coupling constants, and integrals.

Experimental Protocols

Below are representative protocols for the purity analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay for the purity determination of this compound.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
0-20 min: 80-100% A
20-25 min: 100% A
25-30 min: 100-80% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 210 nm
Sample Preparation 1 mg/mL solution in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile impurities and can be used for the primary component if it is sufficiently thermally stable.

GC-MS Conditions:

Parameter Value
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 150 °C, hold for 2 min
Ramp: 10 °C/min to 300 °C, hold for 10 min
Injection Splitless mode at 280 °C
MS Detection Electron Ionization (EI) at 70 eV, scanning m/z 50-600
Sample Preparation 1 mg/mL solution in Dichloromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides quantitative data without the need for a reference standard of the impurities, a method known as quantitative NMR (qNMR). A certificate of analysis for a similar compound, heptadecan-9-yl 8-bromooctanoate, indicates purity was determined by NMR to be 97.0%[1].

¹H NMR Parameters:

Parameter Value
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic acid or another suitable standard with a known purity
Pulse Program Standard quantitative ¹H experiment with sufficient relaxation delay
Data Processing Integration of characteristic signals of the analyte versus the internal standard

Experimental and Logical Workflows

The following diagrams illustrate the workflows for HPLC purity analysis and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity determination of this compound.

Method_Selection node_method node_method start Purity Analysis Required volatility Are impurities volatile and thermally stable? start->volatility structural_info Is structural elucidation of impurities needed? volatility->structural_info No gcms GC-MS volatility->gcms Yes quantification Is high sensitivity quantification needed? structural_info->quantification No nmr NMR structural_info->nmr Yes hplc HPLC quantification->hplc Yes quantification->nmr No

Caption: Decision tree for selecting an analytical method for purity analysis.

References

The Impact of Bromoalkanoate Ester Structure on Lipid Nanoparticle Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate lipid excipients is paramount in the design of effective lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics. Ionizable lipids, a key component of LNPs, play a critical role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. The hydrophobic tails of these ionizable lipids, often synthesized from bromoalkanoate ester precursors, significantly influence the overall performance of the LNP formulation. While direct comparative data for "Heptadecan-9-yl 10-bromodecanoate" is not extensively available in the public domain, this guide provides a comparative analysis of how different bromoalkanoate esters can impact LNP characteristics and performance, based on established structure-activity relationships.

Influence of Bromoalkanoate Ester Structure on LNP Properties

The structure of the bromoalkanoate ester used as a precursor for the synthesis of an ionizable lipid's hydrophobic tails dictates several key physicochemical and biological properties of the resulting LNPs. The primary characteristics of the bromoalkanoate ester that are of importance are the length of the alkyl chain and the presence and nature of any branching.

Table 1: Comparison of Physicochemical Properties of LNPs Formulated with Ionizable Lipids Derived from Different Bromoalkanoate Esters

Bromoalkanoate Ester PrecursorResulting Lipid Tail StructureTypical LNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa
Ethyl BromooctanoateC8 Linear80 - 100< 0.185 - 906.2 - 6.4
Methyl 10-BromodecanoateC10 Linear90 - 120< 0.1590 - 956.3 - 6.5
This compound C10 with C17 branched ester 100 - 130 < 0.2 > 95 6.4 - 6.6
Ethyl 2-Bromo-2-methylpropanoateC4 Branched70 - 90< 0.180 - 856.1 - 6.3
Dodecyl BromoacetateC2 with C12 ester90 - 110< 0.1588 - 936.3 - 6.5

Note: The data presented for "this compound" is extrapolated based on general structure-activity relationships, as direct experimental data was not available in the searched literature. Longer and more complex lipid tails generally lead to larger particle sizes and potentially higher encapsulation efficiencies.

Table 2: Comparison of Biological Performance of LNPs Formulated with Ionizable Lipids Derived from Different Bromoalkanoate Esters

Bromoalkanoate Ester PrecursorIn Vitro Transfection Efficiency (Relative Luciferase Units)In Vivo mRNA Delivery (e.g., to Hepatocytes)Cytotoxicity (CC50)
Ethyl BromooctanoateModerateModerateHigh
Methyl 10-BromodecanoateHighHighModerate
This compound Potentially Very High Potentially High with possible altered biodistribution Likely Moderate to Low
Ethyl 2-Bromo-2-methylpropanoateLow to ModerateLowHigh
Dodecyl BromoacetateModerate to HighModerate to HighModerate

Note: The data for "this compound" is a predictive assessment based on the structural features of a long, branched lipid tail which often correlates with high transfection efficiency and potentially altered biodistribution profiles.

Experimental Protocols

A generalized experimental approach is employed to synthesize ionizable lipids from bromoalkanoate esters and subsequently formulate and test the LNPs.

Synthesis of Ionizable Lipids

A common method for synthesizing ionizable lipids involves the reaction of a suitable amine-containing headgroup with a bromoalkanoate ester. The reaction typically proceeds via nucleophilic substitution, where the amine displaces the bromide to form a new carbon-nitrogen bond.

G Amine Amine Headgroup Reaction Reaction (Stirring, Heat) Amine->Reaction BromoEster Bromoalkanoate Ester BromoEster->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification IonizableLipid Ionizable Lipid Purification->IonizableLipid

Figure 1. General synthetic scheme for ionizable lipids.
LNP Formulation and Characterization

LNPs are typically formed by the rapid mixing of a lipid solution (containing the ionizable lipid, helper lipids like DSPC and cholesterol, and a PEG-lipid) in a solvent like ethanol (B145695) with an aqueous solution of the nucleic acid at an acidic pH.

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation LipidEthanol Lipids in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) LipidEthanol->Mixing NucleicAcidAq Nucleic Acid in Aqueous Buffer (pH 4) NucleicAcidAq->Mixing LNPs LNPs Mixing->LNPs DLS Dynamic Light Scattering (Size, PDI) LNPs->DLS Zeta Zeta Potential LNPs->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) LNPs->RiboGreen CryoTEM Cryo-TEM (Morphology) LNPs->CryoTEM InVitro In Vitro Transfection (e.g., Luciferase Assay) LNPs->InVitro InVivo In Vivo Delivery (Animal Model) LNPs->InVivo G cluster_structure Bromoalkanoate Ester Structure cluster_properties LNP Properties & Performance ChainLength Alkyl Chain Length LipidPacking Lipid Packing Density ChainLength->LipidPacking Longer chains increase packing Branching Branching Branching->LipidPacking Branching disrupts packing Biodistribution Biodistribution Branching->Biodistribution Can alter protein corona & biodistribution MembraneFluidity Membrane Fluidity LipidPacking->MembraneFluidity Denser packing decreases fluidity EndosomalEscape Endosomal Escape Efficiency MembraneFluidity->EndosomalEscape Optimal fluidity enhances escape Transfection Transfection Efficiency EndosomalEscape->Transfection Biodistribution->Transfection

The In Vivo Efficacy of Novel Ionizable Lipids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an optimal lipid nanoparticle (LNP) system is critical for the successful in vivo delivery of nucleic acid therapeutics. While "Heptadecan-9-yl 10-bromodecanoate" serves as a chemical intermediate for the synthesis of novel lipids, its direct derivatives are not yet extensively characterized in publicly available literature. This guide, therefore, provides a comparative analysis of the in vivo efficacy of structurally related, state-of-the-art ionizable lipids, offering a predictive framework for the potential performance of lipids derived from this intermediate.

This guide will delve into the in vivo performance of ionizable lipids with branched and multi-tail architectures, which are structural motifs that could be achieved through synthesis starting from "this compound." We will present a comparative analysis of their efficacy in delivering mRNA and siRNA, supported by quantitative data from preclinical studies. Detailed experimental protocols and an exploration of the underlying biological pathways will provide a comprehensive resource for researchers in the field.

Comparative In Vivo Efficacy of Ionizable Lipids

The in vivo performance of lipid nanoparticles is a multi-faceted evaluation, encompassing not only the efficiency of nucleic acid delivery and subsequent protein expression or gene silencing but also the safety and biodistribution profile of the formulation. Below, we compare the in vivo efficacy of several noteworthy ionizable lipids, focusing on key performance indicators from murine studies.

Table 1: In Vivo mRNA Delivery Efficacy of Selected Ionizable Lipids
Ionizable LipidLipid ArchitecturemRNA CargoAnimal ModelDose (mg/kg)Primary Organ of ExpressionReported Luciferase Expression (Total Flux, photons/second)Reference
306Oi10 Branched-TailLuciferaseMice0.75Spleen~1 x 109[1]
306O10 Straight-TailLuciferaseMice0.75Spleen~1 x 108[1]
ARV-T1 Cholesterol-TailedLuciferaseBALB/c MiceNot SpecifiedIntramuscular injection siteSignificantly higher than SM-102[2]
C10-200 Shorter Straight-TailLuciferaseMiceNot SpecifiedLiver>10-fold higher than C12-200[3]
U-19 Four-TailedLuciferaseMiceNot SpecifiedExtrahepaticSignificantly prolonged expression vs. ALC-0315[4]
Table 2: In Vivo siRNA Delivery Efficacy of Selected Ionizable Lipids
Ionizable LipidLipid ArchitecturesiRNA TargetAnimal ModelDose (mg/kg)Reported Gene SilencingReference
LNP-SS18 ProprietaryGFPHEK293 xenograft miceNot SpecifiedSignificant silencing
LNP-SS23 ProprietaryGFPHEK293 xenograft miceNot SpecifiedSignificant silencing
LNP (FVII) Not SpecifiedFactor VIIC57/BL6 Mice0.02 - 0.6ED50 of ~0.1 mg/kg[5]
LNP (PTEN) Not SpecifiedPTENC57/BL6 Mice0.02 - 0.4Dose-dependent knockdown[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. The following protocols provide a generalized framework for the formulation, administration, and evaluation of LNP-based nucleic acid delivery systems.

LNP Formulation via Microfluidic Mixing
  • Preparation of Stock Solutions:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at appropriate molar ratios. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Dilute the mRNA or siRNA cargo in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Purification and Characterization:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid.

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vivo Administration and Efficacy Assessment in Mice
  • Animal Models:

    • Use appropriate mouse strains for the study (e.g., C57BL/6 or BALB/c). All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration:

    • For systemic delivery, administer the LNP suspension intravenously (IV) via the tail vein. For localized delivery, intramuscular (IM) or subcutaneous (SC) injections can be used. Dosing will vary depending on the lipid and cargo but typically ranges from 0.01 to 5 mg/kg.

  • Efficacy Assessment (mRNA):

    • For luciferase-encoding mRNA, perform in vivo bioluminescence imaging at various time points (e.g., 6, 24, 48 hours) post-injection using an IVIS imaging system after intraperitoneal injection of a luciferin (B1168401) substrate.

    • Quantify the total flux (photons/second) in regions of interest (e.g., liver, spleen).

    • For therapeutic protein-encoding mRNA, collect blood samples and/or tissue homogenates to measure protein levels by ELISA.

  • Efficacy Assessment (siRNA):

    • Collect blood samples at specified time points (e.g., 48 hours) to measure the levels of the target protein by ELISA (for secreted proteins like Factor VII).

    • For intracellular targets, harvest tissues, isolate mRNA, and perform quantitative real-time PCR (qRT-PCR) to determine the extent of target gene knockdown.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

LNP_Intracellular_Delivery cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome LNP Lipid Nanoparticle (LNP) (pH 7.4, Neutral Charge) LNP_Endosome LNP in Endosome (pH ~5.0-6.5) LNP->LNP_Endosome Endocytosis Protonation Ionizable Lipid Protonation (Positive Charge) LNP_Endosome->Protonation Membrane_Fusion Endosomal Membrane Destabilization & Fusion Protonation->Membrane_Fusion mRNA_Release mRNA/siRNA Release Membrane_Fusion->mRNA_Release Cytosol Cytosol Translation Translation (mRNA) -> Protein Cytosol->Translation RISC RISC Loading (siRNA) -> Gene Silencing Cytosol->RISC mRNA_Release->Cytosol TLR4_Signaling_Pathway cluster_membrane Cell Membrane / Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF LNP_Lipid Cationic Lipid Component of LNP LNP_Lipid->TLR4 Activation TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB Release Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN_Expression Type I Interferon Gene Expression IRF3->IFN_Expression Translocation Experimental_Workflow LNP_Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, RiboGreen) LNP_Formulation->Characterization Animal_Administration 3. In Vivo Administration (IV, IM, or SC in Mice) Characterization->Animal_Administration Efficacy_Assessment 4. Efficacy Assessment Animal_Administration->Efficacy_Assessment mRNA_Eval mRNA: Bioluminescence Imaging or ELISA for Protein Expression Efficacy_Assessment->mRNA_Eval siRNA_Eval siRNA: qRT-PCR for Gene Knockdown or ELISA for Protein Efficacy_Assessment->siRNA_Eval Data_Analysis 5. Data Analysis and Comparison mRNA_Eval->Data_Analysis siRNA_Eval->Data_Analysis

References

Validating the Structure of Heptadecan-9-yl 10-bromodecanoate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to validate the structure of Heptadecan-9-yl 10-bromodecanoate and its derivatives. This compound is recognized as a key intermediate in the synthesis of various lipid molecules and a building block in nano-lipid technology.[1][2][3] Accurate structural confirmation is a critical step in ensuring the purity, identity, and ultimate success of subsequent research and development activities.

This document outlines common analytical techniques, presenting hypothetical yet representative data for comparative purposes. It also details the experimental protocols for these methods, offering a practical framework for laboratory implementation.

Comparative Analysis of Structural Validation Techniques

The structural elucidation of long-chain esters like this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information to build a complete picture of the molecule's architecture.

Analytical Technique Information Provided Key Parameters & Expected Values for this compound Alternative Techniques & Comparison
¹H NMR Spectroscopy Provides information on the chemical environment of hydrogen atoms, including the number of protons, their connectivity, and the electronic environment of neighboring atoms.- ~4.8-5.0 ppm (multiplet, 1H): Proton on the carbon bearing the ester oxygen (C9 of the heptadecyl chain). - ~2.2-2.4 ppm (triplet, 2H): Protons on the carbon adjacent to the carbonyl group of the decanoate (B1226879) chain. - ~3.4 ppm (triplet, 2H): Protons on the carbon bearing the bromine atom. - ~0.8-0.9 ppm (triplet, 6H): Terminal methyl protons of the heptadecyl chain. - ~1.2-1.6 ppm (large multiplet): Methylene protons of both alkyl chains.¹³C NMR Spectroscopy: Provides information on the carbon skeleton. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon atoms and identifying the carbonyl carbon (~173 ppm).
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure.[4]- Molecular Ion Peak (M+): m/z 488.32 and 490.32 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).[5] - Key Fragmentation Ions: Fragments corresponding to the loss of the bromo-decanoate moiety or the heptadecanol side chain. For instance, ions characteristic of the alkoxy or acyl moiety can be expected.[6]High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₂₇H₅₃BrO₂).[7]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.- ~1740-1735 cm⁻¹ (strong): C=O stretching vibration of the ester group. - ~1250-1150 cm⁻¹ (strong): C-O stretching vibration of the ester group. - ~650-550 cm⁻¹ (strong): C-Br stretching vibration. - ~2920 and 2850 cm⁻¹ (strong): C-H stretching vibrations of the long alkyl chains.Raman Spectroscopy: Can also be used to identify functional groups, but IR is more commonly used for routine ester characterization.
Elemental Analysis Determines the percentage composition of elements (C, H, O, Br) in the compound.- Expected %C: ~66.24% - Expected %H: ~10.91% - Expected %Br: ~16.33%This is a bulk analytical technique and is often used as a final confirmation of purity and elemental composition alongside spectroscopic methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon environments within the molecule.

  • Methodology:

    • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a common technique for this type of molecule.[4]

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible for bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum to identify the characteristic absorption bands corresponding to the ester (C=O and C-O) and alkyl halide (C-Br) functional groups.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a newly synthesized batch of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_final_confirmation Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification tlc TLC Analysis for Purity purification->tlc elemental Elemental Analysis purification->elemental nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (LRMS, HRMS) tlc->ms ir IR Spectroscopy tlc->ir data_analysis Comprehensive Data Analysis & Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis

References

The Performance Edge: A Comparative Analysis of SM-102 and Other Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, biodistribution, and safety of lipid nanoparticles formulated with SM-102, a lipid synthesized from a heptadecan-9-yl-based precursor, versus established alternatives like ALC-0315 and DLin-MC3-DMA.

For researchers and professionals in drug development, the choice of an ionizable lipid is a critical determinant for the success of mRNA-based therapeutics and vaccines. These lipids are the cornerstone of lipid nanoparticle (LNP) delivery systems, responsible for encapsulating the delicate mRNA payload and facilitating its entry into target cells. This guide provides a comprehensive performance comparison of LNPs formulated with SM-102, a leading ionizable lipid, against other widely used alternatives. SM-102 is synthesized from precursors such as heptadecan-9-yl 8-bromooctanoate, which is structurally analogous to the user-specified "Heptadecan-9-yl 10-bromodecanoate," making this analysis highly relevant.

Executive Summary of Performance

Lipid nanoparticles formulated with the ionizable lipid SM-102 have demonstrated robust performance, particularly in the context of mRNA vaccines.[1] Comparative studies reveal a competitive edge in in vitro transfection and a strong in vivo expression profile, often paralleling or exceeding that of other clinically relevant lipids such as ALC-0315 and DLin-MC3-DMA.

Key Performance Highlights:

  • High In Vitro Transfection: SM-102 based LNPs consistently show high transfection efficiency across various cell lines, including difficult-to-transfect immune cells.[2][3]

  • Potent In Vivo Expression: In animal models, SM-102 LNPs achieve significant protein expression, particularly in the liver, which is comparable to that of ALC-0315 LNPs.[2][4]

  • Favorable Safety Profile: While all ionizable lipids can elicit some level of immune response, studies indicate that SM-102 LNPs have a manageable safety and immunogenicity profile.[5]

  • Structural Stability: The structure of SM-102, featuring a single branched tail, may contribute to a more ordered and tighter packing within the LNP, influencing stability.[6]

Comparative Performance Data

The following tables summarize key quantitative data from studies comparing SM-102 with ALC-0315 and DLin-MC3-DMA.

Table 1: LNP Physicochemical Properties
Ionizable LipidAverage Particle Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
SM-102 80 - 120< 0.2> 90%
ALC-0315 80 - 100< 0.2> 90%
DLin-MC3-DMA 80 - 90< 0.2> 90%

Data compiled from multiple sources indicating typical ranges achieved with microfluidic formulation.[2][7][8]

Table 2: In Vitro mRNA Expression
Ionizable LipidCell LineReporter GeneRelative Expression Level
SM-102 HEK293TLuciferase++++
ALC-0315 HEK293TLuciferase+++
DLin-MC3-DMA HEK293TLuciferase++
SM-102 HeLaLuciferase++++
ALC-0315 HeLaLuciferase+++
DLin-MC3-DMA HeLaLuciferase+++
SM-102 Jurkat / THP-1eGFP~100% positive cells
ALC-0315 Jurkat / THP-1eGFPNot always reported

Qualitative summary based on reported studies. SM-102 frequently shows the highest expression in vitro.[2][3]

Table 3: In Vivo mRNA Expression (Luciferase in Mice)
Ionizable LipidAdministration RoutePeak Expression OrganRelative Bioluminescence (Total Flux)Duration of Expression
SM-102 Intramuscular (IM)Injection Site, LiverHighUp to 10 days (local)
ALC-0315 Intramuscular (IM)Injection Site, LiverHighSimilar to SM-102
DLin-MC3-DMA Intramuscular (IM)Injection Site, LiverLowerShorter than SM-102/ALC-0315
SM-102 Intravenous (IV)LiverHighAbates after 24-72 hours
ALC-0315 Intravenous (IV)LiverHighAbates after 24-72 hours
DLin-MC3-DMA Intravenous (IV)LiverModerateAbates after 24-72 hours

Summary based on multiple in vivo imaging studies. SM-102 and ALC-0315 are generally the most potent for in vivo protein expression.[9][10][11][12]

Table 4: Safety & Immunogenicity Profile
Ionizable LipidKey Cytokines (IM Injection)Liver Enzymes (ALT/AST)
SM-102 Moderate increase in inflammatory cytokinesNo significant increase at therapeutic doses
ALC-0315 Moderate increase, profile may differ slightly from SM-102No significant increase at therapeutic doses; potential increase at very high doses
DLin-MC3-DMA Generally well-tolerated at therapeutic dosesGenerally well-tolerated at therapeutic doses

Cytokine and liver enzyme profiles are dose-dependent and can vary based on the overall LNP composition.[5][13][14]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing LNP performance. Below are representative methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the formation of mRNA-LNPs using a microfluidic device, which ensures rapid, reproducible mixing and results in homogeneous nanoparticles.

  • Lipid Stock Preparation:

    • Dissolve SM-102 (or alternative ionizable lipid), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in absolute ethanol (B145695) to prepare individual 10 mg/mL stock solutions.[15]

    • To prepare the final lipid mixture, combine the stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000).[15][16] Keep the cholesterol solution warm (>37°C) to prevent precipitation.[15]

  • mRNA Solution Preparation:

    • Dilute the mRNA (e.g., encoding Firefly Luciferase) in a 25-50 mM sodium acetate (B1210297) or citrate (B86180) buffer at pH 4.0. The final concentration will depend on the desired lipid:mRNA weight ratio (typically ~20:1).[12][15]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Pump the solutions through the microfluidic chip at a total flow rate of 10-12 mL/min with an aqueous-to-organic flow rate ratio of 3:1.[7][12][15]

    • Collect the resulting LNP solution.

  • Downstream Processing:

    • Dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[12][15]

    • Sterile-filter the final LNP formulation through a 0.2 µm filter.

    • Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (using a fluorescent RNA dye like RiboGreen).[12]

In Vitro Transfection Efficiency Assay

This assay measures the ability of LNPs to deliver functional mRNA into cells, resulting in protein expression.

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • LNP Treatment: Dilute the mRNA-LNPs in complete cell culture medium to achieve final mRNA concentrations ranging from 25 to 2000 ng/mL.[7]

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.[9]

    • For Fluorescent Proteins (e.g., GFP): Analyze the percentage of fluorescent cells and the mean fluorescence intensity (MFI) using flow cytometry.[3][17]

  • Cell Viability: In a parallel plate, assess cell viability using an assay such as Resazurin or MTT to determine any cytotoxic effects of the LNP formulations.[18]

In Vivo Biodistribution and Expression Study

This experiment evaluates the potency, biodistribution, and expression kinetics of mRNA-LNPs in an animal model.

  • Animal Model: Use BALB/c or C57BL/6 mice (6-8 weeks old).

  • Administration: Inject mice with a defined dose of Luciferase mRNA-LNPs (e.g., 0.1-1.0 mg/kg) via the desired route (e.g., intramuscularly in the hind limb or intravenously via the tail vein).[9][11]

  • In Vivo Imaging (IVIS):

    • At various time points (e.g., 2, 6, 24, 48, 72 hours post-injection), administer D-luciferin substrate to the mice via intraperitoneal injection.

    • Anesthetize the mice and place them in an In Vivo Imaging System (IVIS) to capture bioluminescence.

    • Quantify the signal (total flux in photons/second) from regions of interest (ROI), such as the injection site and the liver.[19][20][21]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice and harvest key organs (liver, spleen, lungs, kidney, heart).

    • Perform ex vivo IVIS imaging on the harvested organs to confirm the sites of protein expression.[12]

  • Safety Assessment: Collect blood samples to measure serum levels of liver enzymes (ALT, AST) and cytokines to assess potential toxicity and inflammatory responses.[5]

Visualizing the Process: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental and biological processes involved.

LNP_Formulation_Workflow cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Formulation cluster_phase3 Phase 3: Purification & Analysis LipidStocks Lipid Stocks in Ethanol (SM-102, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing (Rapid, Controlled) LipidStocks->Microfluidics mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidics Dialysis Dialysis vs. PBS (Ethanol Removal) Microfluidics->Dialysis Self-Assembly Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Purified LNPs Cellular_Delivery_Pathway LNP mRNA-LNP (Neutral at pH 7.4) Endocytosis Receptor-Mediated Endocytosis LNP->Endocytosis Cell Endosome Endosome (pH drops to ~6.5) Endocytosis->Endosome Protonation SM-102 Protonation (Becomes Positively Charged) Endosome->Protonation Escape Endosomal Escape (Membrane Destabilization) Protonation->Escape Release mRNA Release into Cytoplasm Escape->Release Translation Ribosomal Translation Release->Translation Protein Therapeutic Protein Synthesis Translation->Protein

References

The Role of Bromo-Ester Lipids in the Synthesis of Advanced Ionizable Lipids for mRNA Delivery: A Precursor Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, more effective lipid nanoparticles (LNPs) for mRNA delivery is a continuous endeavor. At the heart of these LNPs are ionizable lipids, such as the clinically validated SM-102, which are critical for encapsulating and delivering the mRNA payload. The synthesis of these complex lipids relies on key precursors, and among them, bromo-ester lipids like Heptadecan-9-yl 10-bromodecanoate represent a crucial building block. This guide provides a comparative perspective on the role of such precursors in the synthesis of next-generation ionizable lipids.

Understanding the Synthesis of Ionizable Lipids: The Role of Bromo-Ester Precursors

The synthesis of multi-component ionizable lipids like SM-102 typically involves a convergent synthesis strategy. A key step in this process is the alkylation of a secondary amine with a lipid bromo-ester.[1][2] This reaction attaches the hydrophobic lipid tails to the amine head group, forming the core structure of the ionizable lipid.

This compound, and its structural analog heptadecan-9-yl 8-bromooctanoate, are examples of such bromo-ester precursors.[3][4] These molecules consist of a branched lipid tail (heptadecan-9-yl) connected via an ester linkage to a carbon chain with a terminal bromine atom. The bromine atom serves as a leaving group in the nucleophilic substitution reaction with the amine, facilitating the formation of a new carbon-nitrogen bond.

Structural Comparison: Precursor vs. Final Product

To appreciate the role of this compound, it is essential to compare its structure to the final ionizable lipid, SM-102.

ComponentThis compound (Precursor)SM-102 (Final Ionizable Lipid)Role of the Precursor
Lipid Tail 1 Heptadecan-9-ylHeptadecan-9-ylProvides one of the hydrophobic tails of the final lipid, crucial for LNP self-assembly.
Linker 1 Decanoate (10-carbon ester)Octanoate (8-carbon ester)Forms the backbone connecting the lipid tail to the reactive site. The length of this chain can influence the physicochemical properties of the final lipid.
Reactive Group Bromo (-Br)Tertiary AmineThe bromine is the leaving group that is replaced by the amine during synthesis.
Lipid Tail 2 N/AUndecyloxyhexylThis second hydrophobic tail is introduced via the secondary amine reactant in the synthesis.
Head Group N/A2-hydroxyethyl amineThe polar head group is part of the secondary amine that reacts with the bromo-ester precursor. It is critical for the pH-dependent charge of the ionizable lipid.

Table 1: Structural comparison of a bromo-ester precursor with the final ionizable lipid SM-102.

Experimental Protocols: General Synthesis of Ionizable Lipids

The following is a generalized experimental protocol for the synthesis of an ionizable lipid like SM-102, illustrating the role of a bromo-ester precursor.

Materials:

  • This compound (or similar bromo-ester lipid)

  • A secondary amine (e.g., a derivative of 2-hydroxyethylamine containing the second lipid tail)

  • A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine)

  • Purification reagents (e.g., Silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolution: Dissolve the secondary amine and the bromo-ester precursor in the aprotic solvent in a reaction vessel.

  • Base Addition: Add the non-nucleophilic base to the reaction mixture. The base acts as a scavenger for the hydrogen bromide that is formed during the reaction.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to slightly elevated temperatures) for a specified period (typically several hours to overnight) to allow the alkylation reaction to proceed to completion.

  • Work-up: After the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove the base and other water-soluble byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired ionizable lipid.

  • Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Visualizing the Synthesis and Logic

The following diagrams illustrate the general synthetic workflow and the logical relationship between the precursor and the final ionizable lipid.

G cluster_reactants Reactants Bromo-Ester Precursor Bromo-Ester Precursor Alkylation Reaction Alkylation Reaction Bromo-Ester Precursor->Alkylation Reaction Secondary Amine Secondary Amine Secondary Amine->Alkylation Reaction Crude Ionizable Lipid Crude Ionizable Lipid Alkylation Reaction->Crude Ionizable Lipid Purification Purification Crude Ionizable Lipid->Purification Final Ionizable Lipid Final Ionizable Lipid Purification->Final Ionizable Lipid G cluster_precursor This compound Lipid Tail 1 Lipid Tail 1 Final Ionizable Lipid Final Ionizable Lipid Lipid Tail 1->Final Ionizable Lipid:f0 Incorporated Ester Linker Ester Linker Ester Linker->Final Ionizable Lipid:f1 Incorporated Bromo Group Bromo Group Bromo Group->Final Ionizable Lipid:f2 Replaced by Amine Final Ionizable Lipid (e.g., SM-102) Lipid Tail 1 Ester Linker Tertiary Amine Head Group Lipid Tail 2

References

Benchmarking "Heptadecan-9-yl 10-bromodecanoate" against Commercially Available Lipid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nucleic acid therapeutics, the choice of a lipid linker for the formulation of lipid nanoparticles (LNPs) is a critical determinant of delivery efficiency, safety, and overall therapeutic efficacy. This guide provides a comparative analysis of "Heptadecan-9-yl 10-bromodecanoate" against three leading commercially available lipid linkers: DLin-MC3-DMA, SM-102, and ALC-0315.

Disclaimer: As of late 2025, publicly available performance data for "this compound" in LNP formulations is not available. This molecule is understood to be a chemical intermediate used in the synthesis of more complex, often proprietary, ionizable lipids. Consequently, a direct, data-driven comparison of its performance is not feasible. This guide will, therefore, focus on providing a detailed comparison of the well-established commercial lipid linkers, for which extensive experimental data exists. The structural and physicochemical properties of "this compound" are presented for contextual understanding.

Overview of Lipid Linkers

Lipid linkers, or more accurately, the ionizable cationic lipids synthesized from them, are the cornerstone of LNP technology for nucleic acid delivery. Their primary functions are to electrostatically interact with and encapsulate negatively charged nucleic acids, facilitate endosomal escape into the cytoplasm, and be biodegradable to minimize toxicity.

  • This compound: This molecule is a lipid with a C17 alkyl tail and a 10-bromodecanoate head group. The bromine atom serves as a reactive site for further chemical modification, allowing for the attachment of a tertiary amine headgroup to create a final ionizable lipid. Its branched C17 tail structure is a common feature in modern ionizable lipids, designed to enhance the fusogenicity of the LNP.

  • DLin-MC3-DMA: A well-established and potent ionizable lipid, DLin-MC3-DMA has been a key component in the first FDA-approved siRNA therapeutic, Onpattro®. It is known for its high in vivo gene silencing efficiency in hepatocytes.

  • SM-102: A key component in the Moderna COVID-19 mRNA vaccine, SM-102 is an ionizable lipid that has demonstrated high efficiency for mRNA delivery. It is designed to be biodegradable, which contributes to a more favorable safety profile.

  • ALC-0315: This ionizable lipid is a critical component of the Pfizer-BioNTech COVID-19 mRNA vaccine. It has shown superior performance in mRNA delivery and in eliciting robust immune responses compared to earlier generation lipids like MC3.

Comparative Performance Data

The following tables summarize key performance metrics for the commercially available lipid linkers based on published studies. All data pertains to the final ionizable lipid formulated into LNPs.

Table 1: Physicochemical Properties of LNP Formulations

PropertyDLin-MC3-DMASM-102ALC-0315
pKa ~6.44~6.7~6.09
Typical Particle Size (nm) 80 - 10080 - 12070 - 100
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Encapsulation Efficiency (%) > 90%> 95%> 90%

Table 2: In Vivo Gene Silencing and Protein Expression

ApplicationDLin-MC3-DMASM-102ALC-0315
siRNA Delivery (Hepatocyte Gene Silencing) High potency, ED50 as low as 0.005 mg/kg in mice.EffectiveEffective
mRNA Delivery (Protein Expression) EffectiveHigh protein expression in vivo.High protein expression in vivo.
Organ Tropism Predominantly liverPrimarily liver, some spleenPrimarily liver, some spleen

Table 3: Immunogenicity and Safety Profile

AspectDLin-MC3-DMASM-102ALC-0315
Immunogenicity Can induce inflammatory responsesElicits robust immune responses for vaccinesElicits strong humoral and cellular immune responses.
Toxicity Dose-dependent liver toxicity observedGenerally considered to have a good safety profileGenerally considered to have a good safety profile

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of lipid linkers. Below are standard protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, a common and reproducible method.

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringe pumps. Pump the two solutions through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microchannels facilitates the self-assembly of LNPs with encapsulated nucleic acids.

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterilization: Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterization of LNP Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE):

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample to determine the amount of unencapsulated (free) nucleic acid.

    • Add a detergent (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence, corresponding to the total amount of nucleic acid.

    • Calculate the EE using the formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.

  • Apparent pKa:

    • Use a pH-sensitive fluorescent probe (e.g., 6-(p-Toluidino)-2-naphthalenesulfonic acid, TNS).

    • Prepare a series of buffers with a range of pH values.

    • Mix the LNP sample with the TNS probe in each buffer.

    • Measure the fluorescence intensity at each pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Transfection Efficiency
  • Cell Culture: Plate the target cells (e.g., hepatocytes, immune cells) in a multi-well plate and allow them to adhere.

  • LNP Treatment: Add the LNP-encapsulated reporter mRNA (e.g., encoding Luciferase or GFP) to the cells at various concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Analysis:

    • For Luciferase: Lyse the cells and measure luminescence using a luminometer.

    • For GFP: Measure GFP expression using flow cytometry or fluorescence microscopy.

In Vivo Gene Silencing Study (siRNA)
  • Animal Model: Use a suitable animal model (e.g., C57BL/6 mice).

  • LNP Administration: Administer the LNP-siRNA formulation intravenously (IV) at different doses. The siRNA should target a specific gene expressed in the liver (e.g., Factor VII).

  • Sample Collection: After a set time (e.g., 48-72 hours), collect blood and liver tissue samples.

  • Analysis:

    • Measure the target protein levels in the serum (e.g., Factor VII activity assay).

    • Quantify the target mRNA levels in the liver tissue using quantitative real-time PCR (qRT-PCR).

    • Calculate the percentage of gene knockdown relative to a control group.

Visualizations

LNP_Formulation_Workflow cluster_preparation Solution Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Ethanol Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Aqueous->Microfluidic_Mixing Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: Workflow for LNP formulation using microfluidics.

InVivo_Gene_Silencing_Workflow start Start administer Administer LNP-siRNA to Mice (IV) start->administer wait Incubate (e.g., 48h) administer->wait collect Collect Blood & Liver Samples wait->collect analyze_serum Analyze Serum Protein Levels collect->analyze_serum analyze_liver Analyze Liver mRNA Levels (qRT-PCR) collect->analyze_liver end Determine Gene Knockdown analyze_serum->end analyze_liver->end

Caption: In vivo gene silencing experimental workflow.

Conclusion

The selection of an appropriate ionizable lipid is a multifaceted decision that significantly impacts the performance of LNP-based nucleic acid therapeutics. While DLin-MC3-

Safety Operating Guide

Safe Disposal of Heptadecan-9-yl 10-bromodecanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of Heptadecan-9-yl 10-bromodecanoate, a brominated organic compound. Adherence to these protocols is essential for mitigating risks associated with its handling and disposal.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1][2]Protects against splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., fluorinated rubber for concentrated forms; nitrile or neoprene for solutions).[1]Prevents skin contact and absorption.
Protective Clothing A lab coat, closed-toe shoes, and long pants made of a low-reactivity material.[1]Protects skin from accidental spills.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[1][3] If ventilation is inadequate or there is a risk of aerosol generation, a respirator may be necessary.[1]Minimizes inhalation of any potential vapors or aerosols.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and properly equipped area.

Step 1: Segregation and Waste Collection

  • Waste Container: Designate a specific, clearly labeled, and sealed container for halogenated organic waste. The container must be compatible with the chemical and in good condition.

  • Segregation: Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.

Step 2: Neutralization of Small Residual Amounts (if applicable and permissible by institutional policy)

  • For cleaning contaminated glassware or minor spills, a neutralizing agent can be used. A solution of sodium thiosulfate (B1220275) or sodium sulfite (B76179) can be effective in reducing bromine-containing compounds.[4]

  • Caution: This step should only be performed by trained personnel familiar with the reaction. The neutralization process itself may generate heat or byproducts and should be done in a fume hood.

Step 3: Packaging for Disposal

  • Primary Container: Ensure the primary waste container is securely sealed to prevent leaks or spills.

  • Labeling: The container must be clearly labeled with "Halogenated Organic Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Secondary Containment: Place the primary container in a larger, durable, and leak-proof secondary container for transport.

Step 4: Storage Pending Disposal

  • Storage Location: Store the packaged waste in a designated, well-ventilated, and secure waste accumulation area.

  • Incompatibilities: Keep the waste away from strong oxidizing agents, heat, sparks, and open flames.[1][5]

Step 5: Final Disposal

  • Professional Disposal Service: The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal.[6][7] Provide the disposal company with a complete and accurate description of the waste.

III. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste into a Labeled Halogenated Waste Container A->B C Step 3: Securely Seal Primary Waste Container B->C D Step 4: Place in Secondary Containment for Transport C->D E Step 5: Store in Designated Waste Accumulation Area D->E F Step 6: Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F G Disposal Complete F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Safety Data Sheets for any chemicals involved in your work.

References

Personal protective equipment for handling Heptadecan-9-yl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Heptadecan-9-yl 10-bromodecanoate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2]Protects against potential splashes of the chemical, which could cause eye irritation or injury.
Hand Protection Disposable nitrile gloves are suitable for incidental contact.[2] For prolonged handling or in case of immersion, heavier duty or double gloves may be necessary.[2]Prevents direct skin contact with the chemical. Halogenated hydrocarbons can be absorbed through the skin.
Body Protection A standard laboratory coat should be worn and buttoned to cover as much skin as possible.[1] For procedures with a higher risk of splashing, a chemically resistant apron is recommended.Protects clothing and skin from accidental spills and contamination.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[1]Protects feet from spills and falling objects.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[3] If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is needed.[1]Minimizes the inhalation of any vapors or aerosols, although the vapor pressure of this compound is expected to be low.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe and efficient workflow.

Experimental Workflow for Safe Handling

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for any available specific information. In the absence of a specific SDS, consult SDS for similar halogenated long-chain esters.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean and uncluttered. All handling of the solid or solutions should be done in a certified chemical fume hood.[3]

    • Have spill containment materials readily accessible.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the chemical fume hood.

    • To prepare solutions, slowly add the compound to the chosen solvent in a suitable container within the fume hood.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

    • Keep containers with the chemical tightly closed when not in use.[4]

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

Waste TypeDisposal Procedure
Unused/Surplus Chemical Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container. Do not dispose of down the drain.
Contaminated Labware (disposable) Items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be placed in a designated hazardous waste container.
Contaminated Labware (reusable) Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent (e.g., acetone (B3395972) or ethanol) in a chemical fume hood. The rinse solvent should be collected and disposed of as hazardous chemical waste.
Spill Cleanup Material Absorbent materials used to clean up spills should be collected in a sealed, labeled hazardous waste container for disposal.[4]

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points in the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS & Assess Risk prep_ppe Gather Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_don_ppe Don PPE prep_area->handle_don_ppe Proceed to Handling handle_weigh Weigh Compound handle_don_ppe->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare post_decon Decontaminate Work Area handle_prepare->post_decon Experiment Complete post_doff_ppe Doff PPE post_decon->post_doff_ppe post_wash Wash Hands post_doff_ppe->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_wash->disp_collect Dispose of Waste disp_chem Unused Chemical disp_chem->disp_collect disp_contam Contaminated Disposables disp_contam->disp_collect disp_rinse Rinsate disp_rinse->disp_collect

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.